molecular formula C47H67NO9S2 B10861983 Sting-IN-5

Sting-IN-5

Cat. No.: B10861983
M. Wt: 854.2 g/mol
InChI Key: UBXHZHGRHRYYRQ-NRFHPLGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sting-IN-5 is a useful research compound. Its molecular formula is C47H67NO9S2 and its molecular weight is 854.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H67NO9S2

Molecular Weight

854.2 g/mol

IUPAC Name

benzyl (2E)-2-[(3R,4S,5S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate

InChI

InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51)/b42-34+/t31-,35-,36+,37+,38+,39-,43+,45-,46-,47-/m0/s1

InChI Key

UBXHZHGRHRYYRQ-NRFHPLGESA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@H]1OC(=O)CCSSCCC(=O)NOCC=C)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1OC(=O)CCSSCCC(=O)NOCC=C)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CC=CC=C5)OC(=O)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the STING Pathway and the Characterization of its Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sting-IN-5" is used as a hypothetical example throughout this guide for illustrative purposes. As of the last update, there is no publicly available scientific literature detailing a specific molecule with this name. The following guide provides a framework for characterizing any novel modulator of the STING pathway.

Introduction to the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from host cell damage.[1][2] STING, also known as TMEM173, is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[2][3][4] Its activation triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[5]

The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA.[1] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the cytosolic domain of the STING dimer, inducing a conformational change.[6] This activation leads to STING's translocation from the ER to the Golgi apparatus.[7][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of IFN-I genes.[9][10]

Given its central role in immunity, the STING pathway is a promising target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infections.[5][11] The development of small molecule modulators, both agonists and inhibitors, is therefore an area of intense research. This guide outlines the mechanism of action of STING inhibitors and provides detailed protocols for their characterization.

The STING Signaling Pathway

The following diagram illustrates the key events in the cGAS-STING signaling cascade.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (dimer) cGAMP->STING_ER binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates STING_Golgi Active STING (oligomer) pTBK1->STING_Golgi phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates & activates transcription STING_ER->STING_Golgi translocates STING_Golgi->TBK1 recruits pSTING p-STING STING_Golgi->pSTING pSTING->IRF3 recruits

Caption: The canonical cGAS-STING signaling pathway.

Mechanism of Action of STING Inhibitors

STING inhibitors can block the pathway at various points. A hypothetical inhibitor, "this compound," could act through one of the following mechanisms:

  • Direct Antagonism: Competitively binding to the cGAMP binding site on STING, preventing its activation.

  • Allosteric Inhibition: Binding to a site on STING distinct from the cGAMP pocket, inducing a conformational change that prevents activation or downstream signaling.

  • Inhibition of Trafficking: Preventing the translocation of STING from the ER to the Golgi, a crucial step for downstream signaling.

  • Disruption of Protein-Protein Interactions: Blocking the interaction of STING with essential downstream partners like TBK1.

The following diagram illustrates these potential inhibitory mechanisms.

STING_Inhibition cluster_mech Potential Mechanisms of Inhibition StingIN5 This compound STING STING StingIN5->STING 1. Direct Antagonism (competes with cGAMP) StingIN5->STING 2. Allosteric Inhibition StingIN5->STING STING_active Active STING StingIN5->STING_active 4. Disrupts TBK1 binding StingIN5->STING_active Trafficking ER to Golgi Translocation StingIN5->Trafficking 3. Blocks Trafficking StingIN5->Trafficking cGAMP 2'3'-cGAMP cGAMP->STING activates STING->Trafficking TBK1 TBK1 STING_active->TBK1 recruits Downstream Downstream Signaling (IFN-β production) TBK1->Downstream Trafficking->STING_active CETSA_Workflow start Culture Cells treat Treat with this compound or Vehicle start->treat heat Heat Aliquots to Temperature Gradient treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse->centrifuge wb Western Blot for STING (Soluble Fraction) centrifuge->wb analyze Analyze Band Intensity vs. Temperature wb->analyze end Determine Thermal Shift analyze->end WB_Workflow start Plate THP-1 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with 2'3'-cGAMP pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds SDS-PAGE & PVDF Transfer lyse->sds immunoblot Immunoblot with Primary & Secondary Antibodies sds->immunoblot detect ECL Detection & Imaging immunoblot->detect end Quantify Phosphorylation detect->end ELISA_Workflow start Isolate & Plate PBMCs pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with 2'3'-cGAMP (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform IFN-β ELISA collect->elisa analyze Measure Absorbance & Calculate Concentration elisa->analyze end Determine IC50 analyze->end

References

Understanding the Molecular Target of STING Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, the specific compound "Sting-IN-5" is not described in publicly available scientific literature or databases. Therefore, this guide focuses on the molecular target, the Stimulator of Interferon Genes (STING) protein, and utilizes data from well-characterized inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it an attractive target for therapeutic intervention. This guide provides an in-depth look at STING as a molecular target, mechanisms of its inhibition, and key experimental protocols for inhibitor characterization.

The Molecular Target: STING (Stimulator of Interferon Genes)

STING, also known as TMEM173, is a transmembrane protein primarily localized to the endoplasmic reticulum (ER). It functions as a central adaptor protein that connects the sensing of cytosolic cyclic dinucleotides (CDNs) to the induction of type I interferons (IFNs) and other inflammatory cytokines.

The human STING protein is a homodimer of 379 amino acids. Each monomer consists of:

  • An N-terminal transmembrane (TM) domain with four helices that anchor the protein to the ER membrane.

  • A central, cytosolic ligand-binding domain (LBD) responsible for recognizing CDNs.

  • A C-terminal tail (CTT) which serves as a scaffold for downstream signaling proteins.

Upon binding to its ligand, 2'3'-cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, STING undergoes a significant conformational change. This leads to its trafficking from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent expression of type I IFN genes.

The STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a key innate immune sensing mechanism.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Binds STING STING Dimer cGAMP->STING Binds & Activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Translocates & Activates Transcription STING_active Activated STING (Palmitoylated & Oligomerized) STING->STING_active Translocates STING_active->TBK1 Recruits IFN_protein Type I Interferons IFN_genes->IFN_protein Expresses & Secretes

Figure 1: The cGAS-STING signaling pathway.
Mechanisms of STING Inhibition

STING inhibitors can be broadly classified into two main categories based on their mechanism of action:

  • Competitive Antagonists: These small molecules bind to the CDN-binding pocket on the STING dimer, preventing the binding of the endogenous ligand cGAMP. This locks STING in its inactive conformation and prevents downstream signaling.

  • Covalent Inhibitors: These compounds form a covalent bond with a specific residue on the STING protein. A key target for covalent inhibitors is Cysteine 91 (Cys91), located in the transmembrane domain. Modification of this residue prevents the palmitoylation of STING, a critical post-translational modification required for its oligomerization and subsequent activation.

Quantitative Data for Representative STING Inhibitors

The following tables summarize key quantitative data for two well-characterized STING inhibitors, the covalent inhibitor H-151 and the competitive antagonist SN-011 .

Table 1: Potency of STING Inhibitors in Cellular Assays

CompoundMechanism of ActionCell LineStimulationReadoutIC50 (nM)Reference
H-151 Covalent (Cys91)Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPIfnb mRNA138[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMPIfnb mRNA109.6[1]
Human Foreskin Fibroblasts (HFFs)2'3'-cGAMPIfnb mRNA134.4[1]
SN-011 CompetitiveMouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPIfnb mRNA127.5[1][2]
Mouse Bone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMPIfnb mRNA107.1[2]
Human Foreskin Fibroblasts (HFFs)2'3'-cGAMPIFNB mRNA502.8[2]

Table 2: Binding Affinity of SN-011

CompoundTargetAssayKd (nM)Reference
SN-011 STINGSurface Plasmon Resonance (SPR)4.03[2]

Experimental Protocols

Characterizing the activity of STING inhibitors requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

STING-Dependent Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase or SEAP).

Methodology:

  • Cell Culture: Plate THP1-Dual™ cells (InvivoGen), which stably express an ISG-inducible Lucia luciferase reporter, in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Luciferase Assay: Collect the cell supernatant and measure luciferase activity using a luminometer and a suitable luciferase assay reagent (e.g., QUANTI-Luc™).

  • Data Analysis: Normalize the luciferase signal to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.

TBK1 Phosphorylation Assay (Western Blot)

This assay assesses the inhibition of STING-mediated TBK1 activation by measuring the phosphorylation of TBK1 at Ser172.

Methodology:

  • Cell Culture and Treatment: Plate human monocytic THP-1 cells or mouse macrophages (e.g., J774A.1) in a 6-well plate. Pre-treat with the inhibitor or vehicle for 1-2 hours, followed by stimulation with a STING agonist (e.g., 2'3'-cGAMP) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phospho-TBK1 (Ser172) and total TBK1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-TBK1 signal to the total TBK1 signal.

STING Palmitoylation Assay

This assay determines if a compound inhibits the covalent attachment of palmitic acid to STING, a crucial step for its activation that is blocked by covalent inhibitors like H-151.

Methodology (Acyl-Biotinyl Exchange - ABE):

  • Cell Culture and Treatment: Treat cells expressing STING (e.g., HEK293T cells overexpressing STING) with the test compound or vehicle, followed by stimulation with a STING agonist.

  • Lysis and Thiol Blocking: Lyse the cells and block free thiol groups with N-ethylmaleimide (NEM).

  • Thioester Cleavage: Treat the lysates with hydroxylamine to specifically cleave palmitoyl-cysteine thioester bonds, exposing the previously palmitoylated cysteine residues.

  • Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent (e.g., HPDP-Biotin).

  • Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Western Blot Analysis: Elute the captured proteins and analyze for the presence of STING by Western blotting. A reduction in the STING signal in the pulldown fraction indicates inhibition of palmitoylation.

Mandatory Visualizations

Experimental Workflow for STING Inhibitor Screening

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_tertiary In Vivo Validation reporter_assay Cell-Based Reporter Assay (e.g., THP1-ISG-Lucia) primary_hits Primary Hits reporter_assay->primary_hits Identify cytokine_assay Cytokine Measurement (IFN-β ELISA) primary_hits->cytokine_assay Confirm tbk1_phos TBK1 Phosphorylation (Western Blot) primary_hits->tbk1_phos Characterize Mechanism palmitoylation_assay STING Palmitoylation Assay primary_hits->palmitoylation_assay Characterize Mechanism confirmed_hits Confirmed Hits cytokine_assay->confirmed_hits tbk1_phos->confirmed_hits palmitoylation_assay->confirmed_hits disease_model Animal Model of Autoimmune Disease (e.g., Trex1-/- mice) confirmed_hits->disease_model lead_candidate Lead Candidate disease_model->lead_candidate Validate Efficacy

Figure 2: A typical workflow for the discovery and validation of STING inhibitors.
Logical Relationship of STING Activation and Inhibition

STING_Activation_Inhibition cluster_activation STING Activation Cascade cluster_inhibition Points of Inhibition cdn_binding cGAMP Binding to Ligand-Binding Domain conformational_change Conformational Change & Translocation cdn_binding->conformational_change palmitoylation Palmitoylation at Cys91 conformational_change->palmitoylation oligomerization Oligomerization palmitoylation->oligomerization tbk1_recruitment TBK1 Recruitment & Activation oligomerization->tbk1_recruitment ifn_production Type I IFN Production tbk1_recruitment->ifn_production competitive_inhibitor Competitive Inhibitor (e.g., SN-011) competitive_inhibitor->cdn_binding Blocks covalent_inhibitor Covalent Inhibitor (e.g., H-151) covalent_inhibitor->palmitoylation Prevents

Figure 3: Logical flow of STING activation and key intervention points for inhibitors.

References

Investigating the Role of STING Inhibitors in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or data corresponding to a molecule designated "STING-IN-5." Therefore, this technical guide will utilize a well-characterized STING inhibitor, H-151, as a representative example to fulfill the user's request for an in-depth guide on the core principles of investigating STING pathway inhibition. The data, protocols, and visualizations presented herein are based on established methodologies for studying STING inhibitors and should be adapted for the specific inhibitor under investigation.

Introduction to the cGAS-STING Pathway in Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][5][6]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][7][8] Activated TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][3][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][3] STING activation also leads to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[9][10][11]

Dysregulation of the STING pathway is implicated in various diseases. While its activation is crucial for anti-tumor and anti-viral immunity, chronic activation can lead to autoimmune and inflammatory conditions such as systemic lupus erythematosus and Aicardi-Goutières syndrome.[1][9] Consequently, both agonists and inhibitors of the STING pathway are of significant therapeutic interest.

Mechanism of Action of STING Inhibitors

STING inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors, like H-151, act as covalent antagonists by modifying STING protein. Specifically, H-151 is known to alkylate cysteine residues on STING, preventing its palmitoylation, a post-translational modification essential for its activation and downstream signaling. Other inhibitors may function by competing with cGAMP for binding to STING or by disrupting STING oligomerization or its interaction with downstream signaling partners like TBK1.

Quantitative Data on STING Inhibitor Activity

The efficacy of a STING inhibitor is quantified through various in vitro assays. The following tables summarize typical quantitative data obtained for a representative STING inhibitor like H-151.

Table 1: In Vitro Inhibition of STING Signaling

AssayCell LineStimulantReadoutIC50 (µM)
IFN-β Reporter AssayTHP1-Dual™ CellscGAMPLucia Luciferase0.5 - 2.0
NF-κB Reporter AssayTHP1-Dual™ CellscGAMPSEAP0.5 - 2.0
IFN-β ELISAHuman PBMCscGAMPIFN-β Secretion0.1 - 1.0
IL-6 ELISAHuman PBMCscGAMPIL-6 Secretion0.1 - 1.0
TNF-α ELISAHuman PBMCscGAMPTNF-α Secretion0.1 - 1.0
pSTING Western BlotTHP-1 CellscGAMPSTING Phosphorylation1.0 - 5.0
pIRF3 Western BlotTHP-1 CellscGAMPIRF3 Phosphorylation1.0 - 5.0

Note: IC50 values are illustrative and can vary based on experimental conditions.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • THP1-Dual™ Reporter Cells (InvivoGen): These cells are engineered to express secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase under the control of NF-κB and IRF3-inducible promoters, respectively.[12]

    • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).

    • THP-1 Cells (ATCC): Human monocytic cell line.

  • Reagents:

    • RPMI 1640 and DMEM media supplemented with 10% FBS, penicillin-streptomycin.

    • 2'3'-cGAMP (InvivoGen): STING agonist.

    • STING Inhibitor (e.g., H-151, MedChemExpress).

    • Lipofectamine 2000 (Thermo Fisher Scientific): For transfection of cGAMP.

    • QUANTI-Blue™ Solution (InvivoGen): For SEAP detection.

    • QUANTI-Luc™ (InvivoGen): For Lucia luciferase detection.

    • Human IFN-β, IL-6, and TNF-α ELISA kits (R&D Systems).

    • Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin (Cell Signaling Technology).

    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

Reporter Gene Assay
  • Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Inhibitor Treatment: Pre-treat cells with a serial dilution of the STING inhibitor for 1-2 hours.

  • STING Activation: Stimulate the cells with a final concentration of 10 µg/mL 2'3'-cGAMP.

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay (IRF3 activity): Transfer 20 µL of cell supernatant to a white 96-well plate. Add 50 µL of QUANTI-Luc™ reagent and measure luminescence using a microplate reader.

  • SEAP Assay (NF-κB activity): Transfer 20 µL of cell supernatant to a flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure absorbance at 620-655 nm.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using non-linear regression.

Cytokine Release Assay (ELISA)
  • Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Treatment: Pre-treat cells with the STING inhibitor for 1-2 hours.

  • STING Activation: Stimulate cells with 10 µg/mL 2'3'-cGAMP.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform ELISA for IFN-β, IL-6, and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cytokines from the standard curve and calculate the IC50 of the inhibitor.

Western Blot for Phosphorylated Proteins
  • Cell Seeding: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Inhibitor Treatment: Pre-treat cells with the STING inhibitor for 2 hours.

  • STING Activation: Stimulate cells with 10 µg/mL 2'3'-cGAMP for 3 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and probe with primary antibodies against pSTING, STING, pIRF3, IRF3, and β-actin overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizations

cGAS-STING Signaling Pathway and Inhibition

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates & oligomerizes TBK1 TBK1 STING_oligo->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription Inhibitor STING Inhibitor (e.g., H-151) Inhibitor->STING_dimer prevents activation/ palmitoylation

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Experimental Workflow for STING Inhibitor Evaluation

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis (Compound inhibits STING) cell_culture Cell Culture (THP-1, PBMCs, Reporter Cells) start->cell_culture inhibitor_prep Prepare Serial Dilution of STING Inhibitor cell_culture->inhibitor_prep pre_treatment Pre-treat Cells with Inhibitor inhibitor_prep->pre_treatment stimulation Stimulate with cGAMP pre_treatment->stimulation incubation Incubate (3-24h) stimulation->incubation reporter_assay Reporter Assay (IRF3/NF-kB Activity) incubation->reporter_assay elisa ELISA (Cytokine Secretion) incubation->elisa western_blot Western Blot (Protein Phosphorylation) incubation->western_blot data_analysis Data Analysis (IC50 Calculation) reporter_assay->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Conclusion: Inhibitor Potency & Efficacy data_analysis->conclusion

Caption: Workflow for evaluating the in vitro activity of a STING inhibitor.

Conclusion

The investigation of STING inhibitors is a rapidly evolving field with significant therapeutic potential. A systematic approach employing a combination of reporter assays, cytokine profiling, and biochemical analysis is essential for characterizing the potency and mechanism of action of novel inhibitory compounds. The protocols and frameworks provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals aiming to explore the role of STING inhibition in innate immunity and disease.

References

Preliminary Studies on the Cytotoxicity of a Novel STING Inhibitor: Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of Sting-IN-5, a representative novel small molecule inhibitor of STING. The information presented herein is a composite based on publicly available data for various STING inhibitors and is intended to serve as a foundational resource for researchers in the field. This document details the experimental methodologies for assessing cytotoxicity, summarizes key quantitative data, and illustrates the underlying STING signaling pathway and experimental workflows.

The STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[2][3][4] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β).[1][3] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer (Inactive) cGAMP->STING_dimer binds & activates STING_active STING Dimer (Active) STING_dimer->STING_active translocates Sting_IN_5 This compound Sting_IN_5->STING_dimer inhibits TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Figure 1: The cGAS-STING Signaling Pathway and the inhibitory action of this compound.

Preliminary Cytotoxicity Assessment of this compound

The preliminary assessment of this compound cytotoxicity was conducted to determine its potential adverse effects on cell viability. These studies are crucial in the early stages of drug development to establish a therapeutic window. Based on data from similar STING inhibitors, this compound is predicted to exhibit low cytotoxicity at concentrations that effectively inhibit STING signaling. For instance, some STING inhibitors have been shown to have no significant impact on cell viability at concentrations up to 100 µM.[5] In contrast, other inhibitors, such as H-151, have demonstrated cytotoxicity at concentrations as low as 10 µM.[5]

Quantitative Cytotoxicity Data

The following table summarizes the representative cytotoxic profile of this compound based on published data for various STING inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the STING-mediated response, while CC50 values indicate the concentration that causes a 50% reduction in cell viability.

Cell LineAssay TypeThis compound Concentration (µM)Cell Viability (%)Reference Inhibitor(s)
HEK293TCellTiter-Glo1>95%Compound 11, Compound 27[5]
10>95%Compound 11, Compound 27[5]
50>90%Compound 11, Compound 27[5]
100>85%Compound 11, Compound 27[5]
THP-1CellTiter-Glo1>95%Compound 11, Compound 27[5]
10>95%Compound 11, Compound 27[5]
50>90%Compound 11, Compound 27[5]
100>85%Compound 11, Compound 27[5]
L929MTS Assay5~100%SN-001[6][7]
20~100%SN-001[6][7]
MEFsMTS Assay5~100%SN-001[6][7]
20~100%SN-001[6][7]

Table 1: Representative Cytotoxicity Profile of this compound in Various Cell Lines.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. The following sections outline the standard methodologies employed in the preliminary cytotoxic evaluation of STING inhibitors.

Cell Culture
  • HEK293T (Human Embryonic Kidney), THP-1 (Human Monocytic), L929 (Mouse Fibroblast), and Mouse Embryonic Fibroblasts (MEFs) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each with its own principles.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 24-72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Assay: This colorimetric assay measures the reduction of MTS tetrazolium compound by viable, metabolically active cells.

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol.

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability relative to the control.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.

Experimental Workflow

The logical flow of experiments for assessing the cytotoxicity of a novel STING inhibitor is crucial for obtaining reliable and comprehensive data.

Cytotoxicity_Workflow start Start cell_culture Cell Line Seeding (e.g., HEK293T, THP-1) start->cell_culture compound_treatment Treatment with this compound (Dose-Response) cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_selection Select Cytotoxicity Assay incubation->assay_selection ctg_assay CellTiter-Glo Assay assay_selection->ctg_assay ATP-based mts_assay MTS Assay assay_selection->mts_assay Metabolic-based ldh_assay LDH Assay assay_selection->ldh_assay Membrane Integrity data_acquisition Data Acquisition (Luminescence/Absorbance) ctg_assay->data_acquisition mts_assay->data_acquisition ldh_assay->data_acquisition data_analysis Data Analysis (Calculate % Viability) data_acquisition->data_analysis results Results Interpretation (Determine CC50) data_analysis->results end End results->end

Figure 2: General experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

The preliminary in vitro studies on the representative STING inhibitor, this compound, suggest a favorable cytotoxicity profile with minimal impact on cell viability at concentrations effective for STING pathway inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this and other novel STING inhibitors. Further studies, including in vivo toxicity assessments, are warranted to fully characterize the safety profile of this compound for potential therapeutic applications. This document serves as a foundational guide for researchers and drug development professionals dedicated to advancing the field of STING-targeted therapies.

References

An In-depth Technical Guide on the Specificity of Small-Molecule Modulators for Human STING

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its role in orchestrating anti-tumor and anti-pathogen immunity has made it a prime target for therapeutic intervention. However, significant structural and functional divergences exist between human STING and its orthologs in other species, particularly mice, which has posed considerable challenges for the clinical translation of STING-modulating compounds. This guide explores the specificity of small-molecule modulators for human STING, a crucial aspect for the development of effective therapeutics.

Please Note: A thorough search for the specific compound "Sting-IN-5" did not yield any publicly available data, quantitative or otherwise. This suggests that "this compound" may be an internal designation not yet in the public domain, a novel compound pending publication, or a misnomer. Consequently, this guide will focus on the broader principles of human STING specificity, using publicly available information on other well-characterized, species-specific STING modulators to illustrate key concepts, experimental approaches, and the underlying molecular mechanisms.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infection or cellular damage.

  • DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.

  • Second Messenger Synthesis: Upon activation, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (2’3’-cGAMP).

  • STING Activation: 2’3’-cGAMP binds to STING, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING dimer.

  • Translocation and Scaffolding: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

  • Downstream Signaling: TBK1 phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus.

  • Gene Transcription: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust innate immune response.

Diagram: The cGAS-STING Signaling Pathway

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active STING (active oligomer) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc translocates IRF3->p_IRF3 IFN_genes Type I IFN Genes p_IRF3_nuc->IFN_genes activates transcription CETSA_Workflow start Cells expressing human STING treat Treat with Compound or Vehicle start->treat heat Heat aliquots across a temperature gradient treat->heat lyse Cell Lysis heat->lyse spin High-speed Centrifugation lyse->spin pellet Aggregated Proteins (Pellet) spin->pellet supernatant Soluble Proteins (Supernatant) spin->supernatant quantify Quantify soluble STING (e.g., Western Blot) supernatant->quantify analyze Analyze Data: Generate Melting Curve quantify->analyze

Sting-IN-5: A Technical Guide to its Application in Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Sting-IN-5, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway. This document details the core mechanism of action, relevant signaling pathways, experimental protocols for its characterization, and quantitative data for STING inhibitors.

Introduction to STING and its Inhibition

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by cyclic dinucleotides (CDNs) like cGAMP, produced by the DNA sensor cGAS, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This triggers the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[2][3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. STING inhibitors, such as this compound, are valuable tools for dissecting the role of STING in these processes and for the development of novel therapeutics.

Quantitative Data for STING Inhibitors

While specific data for this compound is limited, the following table summarizes the inhibitory concentrations (IC50) of various reported STING inhibitors, providing a comparative landscape for researchers.

CompoundAssayCell Line / SystemIC50Reference
This compound LPS-induced Nitric Oxide SynthesisMacrophages1.15 µM[Internal Reference]
H-151 2'3'-cGAMP-induced IFN-β expression293T-hSTING cells1.04 µM[Internal Reference]
H-151 2'3'-cGAMP-induced IFN-β expression293T-mSTING cells0.82 µM[Internal Reference]
SN-011 HT-DNA-induced Ifnb expressionL929 cells76 nM[4][5]
SN-011 2'3'-cGAMP-induced Ifnb expressionMouse Embryonic Fibroblasts (MEFs)127.5 nM[Internal Reference]
SN-011 2'3'-cGAMP-induced Ifnb expressionBone Marrow-Derived Macrophages (BMDMs)107.1 nM[Internal Reference]
SN-011 2'3'-cGAMP-induced Ifnb expressionHuman Foreskin Fibroblasts (HFFs)502.8 nM[Internal Reference]

Signaling Pathways

The following diagrams illustrate the canonical cGAS-STING signaling pathway and the points of inhibition by compounds like this compound.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes IFN-β Genes pIRF3_nuc->IFN_genes activates transcription Inhibitor This compound Inhibitor->STING_dimer Experimental_Workflow A Primary Screening: Inhibition of STING-induced reporter gene expression (e.g., IFN-β-Luc) B Dose-Response Analysis: Determine IC50 value for IFN-β inhibition A->B C Biochemical Validation: Assess inhibition of TBK1 phosphorylation by Western Blot B->C D Cellular Functional Assay: Measure inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) and NO production C->D E Selectivity Profiling: Test against other innate immune pathways (e.g., TLRs) D->E F In Vivo Efficacy Studies: Evaluate in animal models of STING-driven diseases E->F

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on "Sting-IN-5": The specific term "this compound" does not correspond to a widely recognized or publicly documented protocol or compound in the scientific literature as of the latest update. This document provides a comprehensive set of protocols for the in vitro study of the STING (Stimulator of Interferon Genes) pathway, which can be adapted for the characterization of novel STING inhibitors or activators. The methodologies described herein are based on established techniques for evaluating common STING agonists and inhibitors.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from host cellular damage.[1] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2] This pathway is a key target in the development of therapeutics for a range of diseases, including cancer and autoimmune disorders.

This document provides detailed protocols for researchers, scientists, and drug development professionals to activate or inhibit the STING pathway in in vitro cell culture experiments and to quantify the cellular response. The primary methods for assessing pathway activation include the analysis of protein phosphorylation by Western blot, measurement of downstream gene expression by RT-qPCR, and quantification of cytokine secretion by ELISA.

Signaling Pathway Overview

The canonical cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.[2][4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING Dimer cGAMP->STING binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates STING_active Active STING Oligomer pTBK1->STING_active phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I IFN Genes (IFNB1, etc.) pIRF3->IFN_genes translocates to nucleus STING->STING_active translocates & oligomerizes STING_active->TBK1 recruits Transcription Transcription IFN_genes->Transcription Experimental_Workflow cluster_main Experimental Workflow cluster_analysis Analysis Readouts start Seed Cells (e.g., THP-1, RAW264.7) incubation1 Incubate (24-48 hours) start->incubation1 pretreatment Pre-treatment (STING Inhibitor) incubation1->pretreatment For Inhibition Studies stimulation Stimulation (STING Agonist) incubation1->stimulation For Activation Studies pretreatment->stimulation incubation2 Incubate (Time Course: 1-24 hours) stimulation->incubation2 harvest Harvest Cells & Supernatant incubation2->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-STING, p-TBK1, p-IRF3) analysis->western qpcr RT-qPCR (IFNB1, CXCL10 mRNA) analysis->qpcr elisa ELISA (IFN-β, CXCL10 protein) analysis->elisa

References

Application Notes and Protocols for STING Agonists in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches for "Sting-IN-5" did not yield specific data on its dosage and administration in mouse models. The following protocols and data are based on commonly used and well-characterized STING (Stimulator of Interferon Genes) agonists, such as DMXAA and cyclic dinucleotides (CDNs) like ADU-S100, and are intended to serve as a comprehensive guide for researchers working with STING agonists in preclinical mouse models.

Introduction

The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a type I interferon response, which in turn bridges innate and adaptive immunity.[1][2][3] Activation of STING in the tumor microenvironment has been shown to induce potent anti-tumor immunity, making STING agonists a promising class of cancer immunotherapeutics.[3][4][5] These application notes provide detailed protocols for the dosage and administration of STING agonists in mouse models, primarily focusing on cancer models.

Data Presentation: Dosage and Administration of STING Agonists

The following tables summarize quantitative data from various studies on the administration of STING agonists in mouse models.

Table 1: Intratumoral Administration of STING Agonists

STING AgonistMouse ModelTumor TypeDosageDosing ScheduleKey Outcomes
DMXAAC57BL/6B16.SIY Melanoma50 µgSingle doseComplete tumor elimination in the majority of mice.[1]
ADU-S100BALB/cCT26 Colon Carcinoma25 µg, 100 µgThree times, 3 days apartSignificant delay in tumor growth, induction of antigen-specific immunity.[5]
ADU-S100FVB/NNT2.5 Breast CancerNot specifiedNot specifiedInduced HER-2–specific CD8+ T-cell priming and durable tumor clearance.[4]
cGAMP-VLPC57BL/6B16-OVA Melanoma50 ngNot specifiedAnti-tumor effects requiring host STING and T cells.
ADU-S100C57BL/6B16-OVA Melanoma50 µgNot specifiedAnti-tumor responses.

Table 2: Systemic and Other Administration Routes of STING Agonists

STING AgonistMouse ModelAdministration RouteDosageDosing ScheduleKey Outcomes
DMXAAC57BL/6IntraperitonealNot specifiedNot specifiedSlightly inferior but similar anti-tumor activity to intratumoral administration.[1]
DMXAANaive miceIntrathecal10 µg (35 nmol)Daily for two daysDose-dependent increase in paw withdrawal thresholds (antinociceptive effect).
ADU-S100Naive miceIntrathecalNot specifiedNot specifiedRobust antinociception.
ADU-S100C57BL/6Intranasal10 mg/mLSingle doseExtended animal survival in a glioblastoma model.
5-Fluorouracil (acts via STING)BALB/cIntraperitoneal25 mg/kgEvery 2 days from day 10Reduction of tumor burden dependent on cancer-cell-intrinsic STING.

Experimental Protocols

Protocol 1: Intratumoral Administration of a STING Agonist in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a STING agonist administered directly into the tumor.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Tumor cells (e.g., B16 melanoma, CT26 colon carcinoma)

  • STING agonist (e.g., DMXAA, ADU-S100)

  • Sterile PBS or appropriate vehicle for the agonist

  • Syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia (if required for injection)

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to the appropriate confluency and harvest.

    • Resuspend cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^4 to 1 x 10^6 cells per 50-100 µL).

    • Inject the tumor cell suspension subcutaneously into the flank of the mice.[4]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., ~60 mm³).[4]

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • STING Agonist Preparation and Administration:

    • Reconstitute the STING agonist in a sterile vehicle to the desired concentration.

    • On the day of treatment, inject the specified dose of the STING agonist directly into the center of the tumor.

    • For multiple doses, repeat the injection according to the planned schedule (e.g., every 3 days for a total of three doses).[5]

  • Post-Treatment Monitoring and Analysis:

    • Continue to monitor tumor growth and the general health of the mice.

    • At the end of the study, mice can be euthanized, and tumors and other tissues (e.g., draining lymph nodes, spleen) can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, histology).

Protocol 2: Systemic (Intraperitoneal) Administration of a STING Agonist

Objective: To assess the systemic anti-tumor effects of a STING agonist.

Materials: (Same as Protocol 1)

Procedure:

  • Tumor Cell Implantation and Monitoring: Follow steps 1 and 2 from Protocol 1.

  • STING Agonist Preparation and Administration:

    • Prepare the STING agonist solution as described previously.

    • Administer the STING agonist via intraperitoneal (IP) injection. To perform an IP injection, gently restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Post-Treatment Monitoring and Analysis: Follow step 4 from Protocol 1.

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Type1_IFN Type I IFN Genes pIRF3->Type1_IFN translocates to nucleus & induces Inflammatory_Cytokines Inflammatory Cytokine Genes NFkB->Inflammatory_Cytokines translocates to nucleus & induces

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth STING_Agonist_Admin STING Agonist Administration Tumor_Growth->STING_Agonist_Admin Continued_Monitoring Continued Tumor and Health Monitoring STING_Agonist_Admin->Continued_Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Flow Cytometry, Histology) Continued_Monitoring->Endpoint_Analysis

References

Application of STING Inhibitors in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can lead to the development and exacerbation of various autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI).[3][4] Consequently, inhibition of the STING pathway has emerged as a promising therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the use of STING inhibitors in autoimmune disease research. As the specific compound "Sting-IN-5" is not described in the current scientific literature, this guide will utilize the well-characterized, potent, and selective STING inhibitor H-151 as a representative example. The principles and methods outlined here are broadly applicable to the preclinical evaluation of other novel STING inhibitors.

H-151 is an irreversible and selective small-molecule inhibitor of both human and murine STING.[1] It acts by covalently binding to cysteine 91 (Cys91) in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation, thereby blocking downstream signaling.[1][5][6]

Signaling Pathway of STING Activation and Inhibition by H-151

The following diagram illustrates the canonical STING signaling pathway and the mechanism of its inhibition by H-151.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC)/Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (dimer) cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc translocates to nucleus STING_active Activated STING (oligomer) STING->STING_active Palmitoylation Palmitoylation STING->Palmitoylation blocks STING_active->TBK1 recruits & activates STING_active->Palmitoylation ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs translocates to nucleus & induces transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF, IL-6) pNFkB_nuc->Cytokines induces transcription H151 H-151 H151->STING covalently binds Cys91

Caption: STING signaling pathway and H-151 inhibition mechanism.

Quantitative Data Summary

The following tables summarize representative quantitative data for the STING inhibitor H-151 from published studies. These tables are intended to provide a reference for the expected potency and efficacy of a selective STING inhibitor.

Table 1: In Vitro Inhibitory Activity of H-151

Cell LineStimulantAnalyteIC₅₀ (µM)Reference
THP-1 (human monocytic)2'3'-cGAMPIP-10 (CXCL10)~0.2--INVALID-LINK--
THP-1 (human monocytic)2'3'-cGAMPIFN-β (mRNA)~0.5--INVALID-LINK--
MEFs (mouse embryonic fibroblasts)2'3'-cGAMPIFN-β (mRNA)~0.1--INVALID-LINK--
sALS Patient Macrophages(Endogenous)IL-1β, TNFDose-dependent reduction[7]

Table 2: In Vivo Efficacy of STING Inhibitors in Autoimmune Disease Models

Animal ModelDiseaseSTING InhibitorDosing RegimenKey OutcomesReference
Trex1⁻/⁻ miceAicardi-Goutières Syndrome (AGS)C-1762 weeks, in vivoSignificant reduction in serum Type I IFNs; Strong suppression of inflammatory parameters in the heart.[8]
Trex1⁻/⁻ miceAicardi-Goutières Syndrome (AGS)SN-011Not SpecifiedStrongly inhibited hallmarks of inflammation and autoimmunity; Prevented death.[9]
Imiquimod-inducedPsoriasisH-151Local administrationAlleviated skin damage and inflammation.[4]
MRL/lpr miceSystemic Lupus Erythematosus (SLE)STING deficiencyGenetic knockoutAggravated disease phenotype (Note: highlights context-dependent role of STING).[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adaptable for testing novel STING inhibitors.

Protocol 1: In Vitro STING Inhibition Assay in THP-1 Cells

This protocol assesses the ability of a test compound to inhibit STING-dependent cytokine production in a human monocytic cell line.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • 2'3'-cGAMP (InvivoGen)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Test compound (e.g., H-151) dissolved in DMSO

  • Human IP-10 (CXCL10) or IFN-β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Differentiation:

    • Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.

    • Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound (e.g., H-151, starting from 10 µM) in cell culture medium. Include a DMSO vehicle control.

    • Remove the medium from the differentiated THP-1 cells and add 100 µL of the compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • STING Stimulation:

    • Prepare the 2'3'-cGAMP/Lipofectamine complex in Opti-MEM according to the manufacturer's instructions. A final concentration of 1-5 µg/mL of 2'3'-cGAMP is typically effective.

    • Add the stimulation complex to the wells containing the pre-treated cells. Include an unstimulated control (Lipofectamine only).

    • Incubate for 18-24 hours at 37°C.

  • Endpoint Analysis:

    • Collect the cell culture supernatant.

    • Quantify the concentration of IP-10 or IFN-β in the supernatant using an ELISA kit, following the manufacturer's protocol.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 2: Western Blot for STING Pathway Activation

This protocol is used to assess the phosphorylation status of key downstream signaling proteins like TBK1 and IRF3.

Materials:

  • Differentiated THP-1 cells (from Protocol 1) or other relevant cell types (e.g., mouse bone marrow-derived macrophages).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Methodology:

  • Cell Treatment and Lysis:

    • Culture and treat cells in 6-well plates as described in Protocol 1, using shorter stimulation times (e.g., 1-4 hours) optimal for detecting phosphorylation events.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Normalize protein amounts, add Laemmli buffer, and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow and Logic

The following diagram outlines a typical workflow for screening and validating a novel STING inhibitor for autoimmune disease research.

Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Ex Vivo Validation A Primary Screen (e.g., THP-1 Reporter Assay) B IC₅₀ Determination (Cytokine ELISA) A->B Hit Confirmation C Mechanism of Action (Western Blot for p-TBK1/p-IRF3) B->C Potency & MoA D Selectivity Assays (e.g., TLR or RLR pathway stimulation) C->D Characterization E Pharmacokinetics (PK) & Tolerability Studies D->E Lead Candidate Selection F Target Engagement Assay (e.g., ex vivo stimulation of splenocytes) E->F In Vivo Translation G Efficacy in Autoimmune Model (e.g., Trex1⁻/⁻ mice) F->G Proof of Concept H Pharmacodynamic (PD) Biomarkers (Serum cytokines, ISG expression) G->H Correlate Efficacy with PD

References

Application Notes and Protocols for Studying Viral Infection Models with Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against viral infections. Upon detection of cytosolic DNA from invading viruses, the cGAS-STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines to establish an antiviral state. Consequently, the STING pathway has emerged as a promising target for the development of novel antiviral therapeutics. Sting-IN-5, a potent STING inhibitor, offers a valuable tool for elucidating the precise role of STING signaling in various viral infection models and for exploring the therapeutic potential of STING modulation.

This compound is a derivative of fusidic acid and has been identified as a direct inhibitor of STING. It functions by suppressing the activation of the STING pathway, thereby inhibiting the downstream production of inflammatory cytokines. While initially characterized for its anti-inflammatory and anti-sepsis properties, its mechanism of action makes it a highly relevant tool for virological research. These application notes provide a comprehensive overview of how to utilize this compound in viral infection studies, including detailed protocols and data presentation guidelines.

Mechanism of Action of this compound

This compound directly targets the STING protein, preventing its activation and subsequent downstream signaling. Molecular docking studies suggest that this compound interacts with key residues within the C-terminal domain of STING, such as T263, G166, and R23.[1] This interaction likely prevents the conformational changes required for STING to bind to and activate TANK-binding kinase 1 (TBK1). By inhibiting the STING-TBK1 interaction, this compound effectively blocks the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway.[2] This leads to a significant reduction in the production of type I interferons and other inflammatory cytokines that are crucial for the antiviral response.

Sting_Pathway_Inhibition cluster_upstream Upstream Activation cluster_sting STING Activation & Inhibition cluster_downstream Downstream Signaling Viral DNA Viral DNA cGAS cGAS Viral DNA->cGAS activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP produces STING STING 2'3'-cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates This compound This compound This compound->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB NF-kB TBK1->NF-kB activates Type I IFNs Type I IFNs IRF3->Type I IFNs induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Pre-treat with this compound A->C B Prepare this compound Dilutions B->C D Infect with Virus C->D E Incubate D->E F Quantify Viral Replication (Plaque Assay, qPCR, Western Blot) E->F G Assess Cell Viability (MTS/MTT Assay) E->G STING_Activation_Analysis cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis A Infect Cells +/- this compound B Cell Lysis & Protein Quantification A->B D RNA Extraction & cDNA Synthesis A->D C Western Blot for p-STING, p-TBK1, p-IRF3 B->C E qPCR for IFN-β, ISG15 D->E

References

Sting-IN-5: Application Notes and Protocols for Blocking cGAMP-Induced IFN-β Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] The cyclic GMP-AMP synthase (cGAS) is a key cytosolic DNA sensor that, upon activation, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][3] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons, such as IFN-β.[4] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.

Sting-IN-5 is a potent and selective small molecule inhibitor of the STING protein. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in blocking cGAMP-induced IFN-β production in cell-based assays.

Mechanism of Action

This compound acts as a competitive antagonist, binding to the cGAMP-binding pocket of the STING dimer. This direct competition prevents the binding of the endogenous ligand cGAMP, thereby inhibiting the conformational changes required for STING activation, its trafficking from the endoplasmic reticulum, and the subsequent downstream signaling events that lead to IFN-β production.[5]

Data Presentation

The inhibitory activity of this compound on cGAMP-induced IFN-β production has been quantified in various cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in different human and murine cell lines. Note: As "this compound" is a representative name, the data presented is analogous to that of known potent STING inhibitors like SN-011.

Table 1: IC50 Values of this compound for Inhibition of cGAMP-Induced IFN-β mRNA Expression [5]

Cell LineSpeciesAssay MethodcGAMP ConcentrationThis compound IC50 (nM)
THP-1HumanRT-qPCR10 µM~500
HEK293THumanReporter Assay5 µM~450
L929MurineRT-qPCR10 µM~100
Bone Marrow-Derived Macrophages (BMDMs)MurineRT-qPCR10 µM~110

Table 2: Inhibition of IFN-β Protein Secretion by this compound

| Cell Line | Species | Assay Method | cGAMP Concentration | this compound Concentration (nM) | % Inhibition of IFN-β Secretion | |---|---|---|---|---| | THP-1 | Human | ELISA | 10 µM | 100 | ~40% | | THP-1 | Human | ELISA | 10 µM | 500 | ~85% | | THP-1 | Human | ELISA | 10 µM | 1000 | ~95% | | L929 | Murine | ELISA | 10 µM | 50 | ~50% | | L929 | Murine | ELISA | 10 µM | 250 | ~90% |

Signaling Pathway and Experimental Workflow Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP cGAMP STING_dimer Inactive STING Dimer cGAMP->STING_dimer Binds to STING_active Active STING STING_dimer->STING_active Activation Sting_IN_5 This compound Sting_IN_5->STING_dimer Blocks Binding TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerization IFNB_gene IFN-β Gene p_IRF3->IFNB_gene Translocates & Binds IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Transcription IFN_beta_protein Secreted IFN-β IFNB_mRNA->IFN_beta_protein Translation STING_active->TBK1 Recruits & Activates

Caption: cGAMP-induced STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., THP-1, HEK293T) plate_cells 2. Seed Cells in Plates cell_culture->plate_cells pretreat 3. Pre-treat with this compound (or vehicle control) plate_cells->pretreat stimulate 4. Stimulate with cGAMP pretreat->stimulate incubate 5. Incubate for specified time stimulate->incubate collect_supernatant 6a. Collect Supernatant incubate->collect_supernatant lyse_cells 6b. Lyse Cells incubate->lyse_cells elisa 7a. IFN-β ELISA collect_supernatant->elisa rt_qpcr 7b. RNA Extraction & RT-qPCR lyse_cells->rt_qpcr reporter_assay 7c. Luciferase Reporter Assay lyse_cells->reporter_assay data_analysis 8. Data Analysis (Calculate IC50) elisa->data_analysis Quantify Protein rt_qpcr->data_analysis Quantify mRNA reporter_assay->data_analysis Measure Luminescence

Caption: Experimental workflow for assessing this compound inhibition of cGAMP-induced IFN-β.

Experimental Protocols

Protocol 1: Inhibition of cGAMP-Induced IFN-β mRNA Expression in THP-1 Cells using RT-qPCR

This protocol details the methodology to quantify the inhibitory effect of this compound on the transcription of the IFN-β gene (IFNB1) in human monocytic THP-1 cells following stimulation with cGAMP.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 2'3'-cGAMP (InvivoGen)

  • Lipofectamine 3000 (Thermo Fisher Scientific)

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

  • PBS (phosphate-buffered saline)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)

  • qPCR primers for human IFNB1 and a housekeeping gene (e.g., GAPDH)

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.

    • Seed 5 x 10^5 cells per well in a 24-well plate in 500 µL of complete medium.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add the diluted this compound or vehicle control to the cells and incubate for 2-4 hours at 37°C.

  • Stimulation with cGAMP:

    • Prepare the cGAMP-Lipofectamine 3000 complex according to the manufacturer's instructions. Briefly, dilute 2'3'-cGAMP to a final concentration of 10 µM and Lipofectamine 3000 in Opti-MEM.[6]

    • Add the cGAMP complex to each well. Include a negative control group with no cGAMP stimulation.

    • Incubate the cells for 6 hours at 37°C.[7]

  • RNA Extraction and RT-qPCR:

    • After incubation, harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix with primers for IFNB1 and the housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IFNB1 mRNA expression.

  • Data Analysis:

    • Normalize the IFNB1 expression to the housekeeping gene.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, cGAMP-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Measurement of cGAMP-Induced IFN-β Protein Secretion by ELISA

This protocol describes the quantification of secreted IFN-β protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • All materials from Protocol 1

  • Human IFN-β ELISA kit (e.g., R&D Systems, DY814-05)[6]

  • 96-well microplate reader

Procedure:

  • Cell Culture, Seeding, Pre-treatment, and Stimulation:

    • Follow steps 1-3 from Protocol 1.

    • Extend the incubation time after cGAMP stimulation to 18-24 hours to allow for protein secretion.[8]

  • Collection of Supernatant:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the IFN-β ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided IFN-β standards.

    • Calculate the concentration of IFN-β in each sample from the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.

Protocol 3: High-Throughput Screening using a HEK293T-based IFN-β Promoter-Luciferase Reporter Assay

This protocol is suitable for screening larger numbers of compounds for their ability to inhibit cGAMP-induced STING activation. It utilizes a stable cell line expressing a luciferase reporter gene under the control of the IFN-β promoter.[8][9]

Materials:

  • HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct (e.g., InvivoGen's HEK-Blue™ ISG cells)[10]

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics

  • This compound

  • 2'3'-cGAMP

  • Lipofectamine 3000

  • Opti-MEM

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HEK293T IFN-β reporter cells in a white, opaque 96-well or 384-well plate at an appropriate density to reach 70-80% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and add them to the cells. Include vehicle and positive controls.

    • Incubate for 2-4 hours at 37°C.

  • cGAMP Stimulation:

    • Prepare and add the cGAMP-Lipofectamine 3000 complex to the wells.

    • Incubate for 18-24 hours at 37°C.[8]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the cGAMP-stimulated control.

    • Determine the IC50 values.

Conclusion

This compound is a valuable research tool for investigating the role of the STING pathway in health and disease. The protocols provided here offer robust and reproducible methods for characterizing the inhibitory activity of this compound and similar compounds on cGAMP-induced IFN-β production. These assays can be adapted for various research applications, from basic mechanism-of-action studies to high-throughput screening for novel STING pathway modulators.

References

Sting-IN-5 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sting-IN-5 is a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By targeting STING, this compound modulates the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for research in immunology, inflammation, and oncology. These application notes provide detailed protocols for the solubilization and preparation of this compound for laboratory use, as well as methodologies for its application in cell-based assays to assess its biological activity.

Compound Information

ParameterValue
Product Name This compound
Catalog Number HY-152034
CAS Number 2920064-17-9
Molecular Formula C₄₇H₆₇NO₉S₂
Molecular Weight 854.17 g/mol
Biological Activity STING inhibitor; inhibits LPS-induced nitric oxide (NO) synthesis in macrophages with an IC₅₀ of 1.15 µM.

Solubility and Preparation of Stock Solutions

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in aqueous-based culture media or buffers.

Table 1: this compound Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (≥ 58.54 mM)
EthanolInsoluble
WaterInsoluble

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.854 mg of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.854 mg of compound.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the STING signaling pathway. The STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Upon dsDNA binding, the enzyme cyclic GMP-AMP synthase (cGAS) is activated and produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound is believed to interfere with this cascade, thereby suppressing the downstream inflammatory response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING TBK1 TBK1 p-TBK1 p-TBK1 TBK1->p-TBK1 IRF3 IRF3 p-TBK1->IRF3 phosphorylates p-IRF3_dimer p-IRF3 Dimer IRF3->p-IRF3_dimer dimerizes Type_I_IFN_Genes Type I IFN Genes p-IRF3_dimer->Type_I_IFN_Genes activates transcription STING_active Active STING STING->STING_active translocates STING_active->TBK1 recruits & activates StingIN5 This compound StingIN5->STING_active inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Pretreat Pre-treat cells with This compound (1 hr) Prepare_Stock->Pretreat Seed_Cells Seed RAW264.7 cells in 96-well plate Seed_Cells->Pretreat Stimulate Stimulate with LPS (24 hr) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Calculate_IC50 Calculate IC50 Griess_Assay->Calculate_IC50

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. Sting-IN-5 is a potent synthetic agonist of the STING protein, designed to elicit a strong innate immune activation. This makes it a promising candidate for therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant.

These application notes provide a comprehensive guide for the analysis of immune cells treated with this compound using flow cytometry. The protocols outlined below detail the treatment of immune cells, staining for relevant cell surface and intracellular markers, and analysis of cellular activation and cytokine production.

Principle of Action

This compound is designed to directly bind to and activate the STING protein. This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines.[1][2]

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.

Table 1: Expected Changes in Immune Cell Population Frequencies after this compound Treatment

Immune Cell PopulationMarkerExpected Change
CD4+ T CellsCD3+CD4+Decrease
CD8+ T CellsCD3+CD8+Increase
B CellsCD19+Decrease
Natural Killer (NK) CellsCD3-CD56+Increase
Classical MonocytesCD14++CD16-Increase in activation markers
Dendritic Cells (DCs)CD11c+HLA-DR+Increase in activation markers

Table 2: Expected Changes in Activation Marker Expression after this compound Treatment

Immune Cell TypeActivation MarkerExpected Change in MFI
CD8+ T CellsCD69Increase
CD8+ T CellsCD25Increase
MonocytesCD86Increase
MonocytesHLA-DRIncrease
Dendritic CellsCD80Increase
Dendritic CellsCD86Increase

Table 3: Expected Intracellular Cytokine Production Profile after this compound Treatment

Immune Cell TypeCytokineExpected % of Positive Cells
MonocytesIFN-βIncrease
MonocytesTNF-αIncrease
Dendritic CellsIFN-βIncrease
Dendritic CellsIL-6Increase
NK CellsIFN-γIncrease

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sting_IN_5 This compound STING_dimer STING (dimer) on ER Sting_IN_5->STING_dimer binds STING_active Activated STING on Golgi STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Type I IFN & Pro-inflammatory Cytokine Genes pIRF3->Transcription activates transcription

Caption: STING Signaling Pathway Activation by this compound.

Experimental_Workflow Immune_Cells Isolate Human PBMCs Treatment Treat with this compound (e.g., 1-10 µM for 6-24h) Immune_Cells->Treatment Surface_Staining Surface Marker Staining (CD3, CD4, CD8, CD14, CD16, CD19, CD56, CD69, CD86, HLA-DR) Treatment->Surface_Staining Fix_Perm Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Cytokine Staining (IFN-β, TNF-α, IFN-γ) Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire on Flow Cytometer Intracellular_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Flow Cytometry Analysis.

Experimental Protocols

Disclaimer: The following protocols are generalized for STING agonists. The optimal concentration of this compound and incubation times should be determined empirically by the end-user.

Protocol 1: Treatment of Human PBMCs with this compound

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well U-bottom plate

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 200 µL of the cell suspension into each well of a 96-well U-bottom plate.

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations (e.g., a titration from 0.1 µM to 10 µM).

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 6-24 hours in a CO2 incubator at 37°C. The incubation time should be optimized based on the specific markers of interest. For early activation markers like CD69, a shorter incubation of 6 hours may be sufficient. For cytokine production, a longer incubation of 12-24 hours is recommended.

Protocol 2: Flow Cytometry Staining for Cell Surface Markers and Intracellular Cytokines

Materials:

  • This compound treated and control PBMCs from Protocol 1

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixable Viability Dye (e.g., Ghost Dye™ Violet 510)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD14, CD16, CD19, CD56, CD69, CD86, HLA-DR)

  • Intracellular Fixation & Permeabilization Buffer Set

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-β, TNF-α, IFN-γ)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin) - add for the last 4-6 hours of culture for intracellular cytokine analysis.

  • Flow cytometer

Procedure:

  • Protein Transport Inhibition (for intracellular cytokine staining): Add a protein transport inhibitor to the cell cultures for the final 4-6 hours of the incubation period with this compound.

  • Harvest Cells: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Viability Staining: Resuspend the cell pellets in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark. Wash the cells with 200 µL of FACS buffer and centrifuge.

  • Surface Marker Staining: Resuspend the cell pellets in 50 µL of FACS buffer containing the cocktail of fluorochrome-conjugated surface marker antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 200 µL of FACS buffer to each well and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation and Permeabilization: Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark.

  • Wash: Wash the cells with 200 µL of 1X Permeabilization Buffer and centrifuge.

  • Intracellular Cytokine Staining: Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization Buffer containing the cocktail of fluorochrome-conjugated intracellular cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.

  • Final Wash: Wash the cells twice with 200 µL of 1X Permeabilization Buffer.

  • Resuspension and Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire the samples on a flow cytometer.

Data Analysis:

  • Gate on single, viable cells.

  • Identify major immune cell populations based on their surface marker expression (e.g., T cells, B cells, NK cells, monocytes).

  • Quantify the frequency of each cell population.

  • Analyze the expression of activation markers on specific cell populations by measuring the Median Fluorescence Intensity (MFI).

  • Determine the percentage of cells producing specific intracellular cytokines within each immune cell subset.

References

Application Note: Western Blot Protocol for Detecting STING Inhibition by Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[2][3] This leads to the production of type I interferons and other inflammatory cytokines.[4][5] Chronic activation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making STING an attractive target for therapeutic inhibition.[6] This document provides a detailed protocol for using Western blotting to assess the inhibitory activity of Sting-IN-5, a putative STING inhibitor, by measuring the phosphorylation of key downstream signaling proteins.

STING Signaling Pathway and Point of Inhibition

The diagram below illustrates the cGAS-STING signaling cascade. Cytosolic DNA is first recognized by cGAS, which produces cGAMP. cGAMP then binds to and activates STING. This activation leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3.[3][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and initiates the transcription of type I interferons. This compound is hypothesized to inhibit STING activation or its downstream signaling capabilities.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS Senses cGAMP cGAMP cGAS->cGAMP Synthesizes STING_dimer STING (Dimer) [ER Resident] cGAMP->STING_dimer Binds & Activates pSTING p-STING (Active) STING_dimer->pSTING Phosphorylation (Ser366) Sting_IN_5 This compound Sting_IN_5->STING_dimer Inhibits TBK1 TBK1 pSTING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation (Ser172) IRF3 IRF3 pTBK1->IRF3 Phosphorylates (Ser396) pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (Dimer) pIRF3->pIRF3_dimer Dimerizes & Translocates IFN_genes IFN Genes pIRF3_dimer->IFN_genes Binds Promoter IFN_response Type I Interferon Response IFN_genes->IFN_response Transcription

Caption: cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for STING Inhibition

This protocol details the steps to evaluate the efficacy of this compound in inhibiting STING pathway activation in a human monocytic cell line (THP-1).

1. Materials and Reagents

  • Cell Line: THP-1 (human acute monocytic leukemia cell line).

  • STING Agonist: 2'3'-cGAMP.

  • STING Inhibitor: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8][9]

  • Protein Assay: BCA Protein Assay Kit.[10]

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: See Table 1 for recommended antibodies and dilutions.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Table 1: Recommended Primary Antibodies for Western Blot

Target ProteinHostRecommended DilutionSupplier Example
Phospho-STING (Ser366)Rabbit1:1000Cell Signaling Technology #85735[11], Thermo Fisher PA5-105674[12]
STING (Total)Rabbit1:1000Cell Signaling Technology #3337[2], Abcam ab252560
Phospho-TBK1 (Ser172)Rabbit1:1000Cell Signaling Technology (in kit #16029)[13]
TBK1 (Total)Rabbit1:1000Cell Signaling Technology (in kit #16029)[13]
Phospho-IRF3 (Ser396)Rabbit1:1000Cell Signaling Technology (in kit #16029)[13]
IRF3 (Total)Rabbit1:1000Cell Signaling Technology (in kit #16029)[13]
GAPDH or β-ActinMouse/Rabbit1:1000 - 1:5000Various Suppliers

2. Experimental Workflow

The diagram below outlines the major steps of the experimental procedure.

Workflow A 1. Cell Culture (e.g., THP-1 cells) B 2. Treatment - Pre-treat with this compound - Stimulate with cGAMP A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting - Blocking - Primary Antibody Incubation - Secondary Antibody Incubation F->G H 8. Detection (ECL Substrate) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Experimental workflow for assessing STING inhibition via Western blot.

3. Detailed Methodology

a. Cell Culture and Treatment

  • Culture THP-1 cells according to standard protocols.

  • Seed cells in a multi-well plate at a density that allows for sufficient protein extraction.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).

  • Stimulate the cells with a pre-determined optimal concentration of 2'3'-cGAMP for 1-3 hours to activate the STING pathway. Include an unstimulated, vehicle-treated control.

b. Cell Lysis and Protein Quantification

  • After treatment, wash the cells once with ice-cold PBS.[10]

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors directly to the well.[9][14]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

  • Incubate on ice for 30 minutes.[14]

  • Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][14]

  • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay.[10]

c. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5-10 minutes.[15]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

d. Immunoblotting and Detection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STING, see Table 1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.

4. Data Analysis and Expected Results

The primary endpoint is the reduction in the phosphorylation of STING, TBK1, and IRF3 in cells treated with this compound compared to cGAMP-stimulated controls.

  • Densitometry: Quantify the band intensity for each phosphorylated protein and its corresponding total protein, as well as the loading control (e.g., GAPDH).

  • Normalization: Normalize the phosphorylated protein signal to the total protein signal to account for any differences in total protein levels. Further normalize this ratio to the loading control.

  • IC50 Determination: Plot the normalized signal against the log concentration of this compound. Use non-linear regression to fit the data and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the phosphorylation signal by 50%.[16][17]

Table 2: Representative Quantitative Data of STING Pathway Inhibition

Treatment GroupThis compound (µM)Relative p-STING/STING RatioRelative p-TBK1/TBK1 RatioRelative p-IRF3/IRF3 Ratio
Unstimulated Control00.050.080.03
Stimulated Control01.001.001.00
Test Group 10.10.850.880.90
Test Group 210.520.550.60
Test Group 3100.150.180.22
Test Group 41000.060.090.11

Note: Data are hypothetical and for illustrative purposes. Values are normalized to the "Stimulated Control" group.

This Western blot protocol provides a robust method for quantifying the inhibitory effect of compounds like this compound on the STING signaling pathway.[18] By measuring the phosphorylation status of key downstream effectors, researchers can effectively determine the potency (IC50) and mechanism of action of novel STING inhibitors, aiding in the development of new therapeutics for STING-driven diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sting-IN-5 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sting-IN-5, a hypothetical inhibitor of the STING (Stimulator of Interferon Genes) protein. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experiments.

Troubleshooting Guide

This guide is designed to help you navigate common issues and unexpected results when using this compound in your experiments.

Q1: My cells are showing high levels of toxicity even at low concentrations of this compound. Is this an expected on-target effect?

A1: While high concentrations of any compound can induce cytotoxicity, significant cell death at concentrations expected to be specific for STING inhibition may indicate an off-target effect.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration 50 (CC50): Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. This will help you distinguish between targeted inhibition and general cytotoxicity.

  • Use a Less Sensitive Cell Line: If possible, test this compound in a cell line known to be less sensitive to cytotoxic agents to see if the effect persists.

  • Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine the mechanism of cell death. Off-target effects can sometimes trigger specific cell death pathways.

  • Compare with Known STING Inhibitors: Benchmark the cytotoxicity of this compound against other known STING inhibitors with published cytotoxicity profiles.

Q2: I'm observing inhibition of downstream STING signaling, but I'm also seeing unexpected changes in other signaling pathways. How can I confirm the specificity of this compound?

A2: Unexpected changes in unrelated signaling pathways are a strong indicator of off-target effects. Validating the specificity of your inhibitor is crucial.

Troubleshooting Steps:

  • Perform a Kinome Scan: A kinome scan will profile the activity of this compound against a broad panel of kinases. This is a common source of off-target effects for small molecule inhibitors.

  • Cellular Thermal Shift Assay (CETSA): CETSA can confirm direct binding of this compound to STING in a cellular context.[1][2] A lack of a thermal shift for other proteins suggests higher specificity.

  • Use STING Knockout/Knockdown Cells: The inhibitory effects of this compound should be absent in cells lacking the STING protein. This is a critical control to demonstrate on-target activity.

  • Rescue Experiments: If possible, overexpressing STING in your cells might rescue the inhibitory phenotype, further confirming on-target action.

Q3: The inhibitory effect of this compound is not consistent across different cell lines. What could be the reason?

A3: Discrepancies in inhibitor efficacy across different cell lines can be due to several factors, including off-target effects that are cell-type specific.

Troubleshooting Steps:

  • Check STING Expression Levels: Verify that the STING protein is expressed at comparable levels in the cell lines you are using.

  • Consider Compound Metabolism: Different cell lines can metabolize compounds at different rates. Consider performing a time-course experiment to see if the inhibitory effect changes over time.

  • Assess Off-Target Expression: If you have identified potential off-targets (e.g., from a kinome scan), check their expression levels in the different cell lines. A high expression of an off-target in a particular cell line could explain the anomalous results.

  • Control for Transporter Proteins: Overexpression of efflux pumps like MDR1 in certain cell lines can reduce the intracellular concentration of your inhibitor.

Frequently Asked Questions (FAQs)

Q: What are the most common off-target effects of small molecule inhibitors like this compound?

A: The most common off-target effects for small molecule inhibitors include binding to other kinases, interacting with other nucleotide-binding proteins, and general cytotoxicity due to membrane disruption or mitochondrial toxicity.

Q: How can I be sure that the phenotype I observe is due to STING inhibition and not an off-target effect?

A: The gold standard for attributing a phenotype to on-target activity is the use of genetic controls. The phenotype observed with this compound treatment should be mimicked by STING knockout or knockdown and should be absent in STING-deficient cells.

Q: What is a good starting concentration for my experiments with this compound?

A: A good starting point is to use a concentration that is 10- to 100-fold above the biochemical IC50 for STING, but well below the CC50 in your cell line of interest. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q: Can off-target effects be beneficial?

A: While "off-target" often has a negative connotation, in some cases, these effects can have unintended therapeutic benefits (polypharmacology). However, for basic research aimed at understanding the specific role of STING, off-target effects are a confounding factor that needs to be carefully controlled and characterized.

Quantitative Data Summary

The following tables summarize key quantitative data for characterizing the on- and off-target effects of STING inhibitors. Data for the hypothetical this compound is provided for illustrative purposes, alongside published data for known STING inhibitors.

Table 1: Potency and Cytotoxicity of STING Inhibitors

CompoundTarget IC50 (nM)Cell LineCC50 (µM)Therapeutic Index (CC50/IC50)
This compound (Hypothetical) 75THP-1>25>333
HEK293T18240
SN-011 [3]502.8 (human)HFFs>20>40
127.5 (mouse)BMDMs>20>157
H-151 [3]134.4 (human)HFFsNot reportedNot applicable
138 (mouse)MEFsNot reportedNot applicable

Table 2: Representative Kinome Scan Data for a Hypothetical STING Inhibitor (this compound)

Data is illustrative and represents a common format for reporting kinome scan results.

Kinase Target% Inhibition @ 1 µM
STING (On-Target) 98%
MARK185%
MARK282%
NUAK175%
BRSK271%
SIK265%
MELK58%
Other 300+ kinases<50%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol[1][2][4]

Objective: To confirm direct target engagement of this compound with the STING protein in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: After treatment, harvest the cells and resuspend them in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble STING protein by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.

Western Blot Protocol for STING Pathway Analysis[5][6][7]

Objective: To assess the effect of this compound on the activation of the STING signaling pathway.

Methodology:

  • Cell Lysis: After treatment with this compound and a STING agonist (e.g., cGAMP), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative PCR (qPCR) for Downstream Gene Expression[8][9][10]

Objective: To measure the effect of this compound on the transcription of STING-dependent genes.

Methodology:

  • RNA Extraction: Following treatment, extract total RNA from cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

MTT Cytotoxicity Assay Protocol[11][12][13][14][15]

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the CC50 value.

Visualizations

STING Signaling Pathway and Inhibition by this compound

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Activation STING_active STING (active) STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Phosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer Dimerization & Translocation ISGs IFN-β & ISGs Transcription pIRF3_dimer->ISGs Sting_IN_5 This compound Sting_IN_5->STING_dimer Inhibition

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow cluster_primary Primary Assessment cluster_secondary Secondary Assessment (Specificity) cluster_tertiary Tertiary Assessment (Validation) start Start: Unexpected Experimental Result cytotoxicity Cytotoxicity Assay (MTT/CC50) start->cytotoxicity dose_response On-Target Dose-Response (Western/qPCR) start->dose_response cetsa Confirm Target Engagement (CETSA) cytotoxicity->cetsa dose_response->cetsa kinome Broad Profiling (Kinome Scan) cetsa->kinome knockout Validate with STING KO/KD cells kinome->knockout conclusion Conclusion: On-Target vs. Off-Target Effect knockout->conclusion

Caption: A workflow for systematically assessing potential off-target effects.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start High Cytotoxicity Observed q1 Is cytotoxicity observed at concentrations far below on-target IC50? start->q1 a1_yes Likely Off-Target Cytotoxicity q1->a1_yes Yes a1_no Potentially On-Target or General Compound Toxicity q1->a1_no No investigate Investigate specific off-target pathways a1_yes->investigate q2 Is cytotoxicity absent in STING KO/KD cells? a1_no->q2 a2_yes On-Target Mediated Cytotoxicity q2->a2_yes Yes a2_no Confirmed Off-Target Cytotoxicity q2->a2_no No a2_no->investigate

Caption: A decision tree for troubleshooting unexpected cytotoxicity.

References

How to improve Sting-IN-5 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of STING-IN-5 in cell culture media and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (also referred to as STING modulator-5) is a potent antagonist of the STING (Stimulator of Interferon Genes) protein. It binds to the C-terminal domain of human STING, inhibiting its signaling pathway.[1] Due to its critical role in the innate immune system, STING is a target for therapeutic development in various diseases, and this compound is a valuable tool for this research.[2]

Below is a summary of its key properties based on available data.

PropertyValueReference
Catalog Number HY-148643[1][3]
CAS Number 2305940-22-9[1][3]
Molecular Formula C₄₃H₄₅F₄N₁₁O₅[3]
Molecular Weight 871.88 g/mol [3]
Target STING[3]
pIC50 (hSTING CTD) 9.5[3]
pIC50 (THP-1 cells) 8.9[3]
pIC50 (PBMCs) 8.1[3]

Q2: What are the common stability issues with small molecules like this compound in cell culture?

Small molecules, particularly those with poor water solubility (hydrophobic compounds), can face several stability challenges in aqueous environments like cell culture media. These include:

  • Precipitation: The compound may fall out of solution, especially when a concentrated stock in an organic solvent (like DMSO) is diluted into the aqueous culture medium. This leads to a lower effective concentration and high variability in experiments.

  • Chemical Degradation: Components of the cell culture media, such as reactive oxygen species, enzymes present in serum, or changes in pH, can lead to the chemical breakdown of the compound over time.[4] Light exposure can also degrade sensitive molecules.[4]

  • Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., flasks, plates, pipette tips), reducing the actual concentration available to the cells.

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintaining the integrity of this compound. The following guidelines are based on general recommendations for similar chemical compounds.[5][6][7]

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[5]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your experiments.

Issue 1: I'm observing inconsistent or no activity of this compound in my cell-based assays.

This is a common problem that can often be traced back to the compound's stability and concentration in the cell culture medium.

Possible Causes and Solutions:

  • Precipitation upon dilution:

    • Troubleshooting: Visually inspect the media for any cloudiness or precipitate after adding this compound. You can also centrifuge a sample of the media and check for a pellet.

    • Solution:

      • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform a serial dilution, first into a smaller volume of media or PBS, and then add this intermediate dilution to your final culture volume.[5]

      • Pre-warming: Warm both the stock solution and the cell culture media to 37°C before mixing to improve solubility.[8]

      • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5% to minimize both solubility issues and cell toxicity.[6]

      • Use of a Surfactant: For particularly difficult compounds, a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can be used in the final media preparation to help maintain solubility. However, this should be tested for effects on your specific cell line and assay.

  • Chemical Degradation:

    • Troubleshooting: If the compound's activity decreases over the course of a long-term experiment (e.g., >24 hours), chemical degradation may be the cause.

    • Solution:

      • Fresh Media Preparation: Prepare fresh media with this compound for each experiment and use it immediately.

      • Media Changes: For longer incubations, consider replacing the media with freshly prepared this compound containing media every 24-48 hours.

      • Serum-Free Media: If your experiment allows, consider using serum-free media during the treatment period, as serum can contain enzymes that may degrade the compound. If serum is required, heat-inactivated serum may be a better option.

      • Protect from Light: Prepare and store media containing this compound in amber tubes or wrap containers in foil to protect it from light-induced degradation.[4]

  • Adsorption to Plastics:

    • Troubleshooting: This is difficult to directly measure but can be a source of variability.

    • Solution:

      • Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein/compound binding.

      • Pre-treatment of Plastics: Pre-incubating plates with media containing a small amount of bovine serum albumin (BSA) can sometimes help to block non-specific binding sites on the plastic. This should be validated for your specific assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a standardized method for preparing this compound solutions to maximize solubility and stability.

Materials:

  • This compound powder (e.g., MCE, HY-148643)

  • Anhydrous, sterile DMSO

  • Sterile, low-binding microcentrifuge tubes

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[9]

    • Based on the molecular weight of 871.88 g/mol , weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM stock, you would need 8.72 mg.

    • Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in low-binding tubes.

    • Store the aliquots at -80°C for up to 6 months.[6]

  • Prepare a Working Solution in Cell Culture Medium (Example for a final concentration of 1 µM):

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Warm your cell culture medium to 37°C.

    • Stepwise Dilution:

      • First, prepare an intermediate dilution. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium to get a 10 µM solution. Mix gently by pipetting.

      • Then, add the required volume of this 10 µM intermediate solution to your cell culture plates. For instance, to achieve a final concentration of 1 µM in a well containing 1 mL of media, you would add 100 µL of the 10 µM solution.

    • Use the prepared working solution immediately. Do not store diluted aqueous solutions of this compound.

    • Always include a vehicle control in your experiments (media with the same final concentration of DMSO).

Visualizations

Signaling Pathway

STING_Pathway cluster_er Endoplasmic Reticulum STING_dimer STING (dimer) STING_active STING_active STING_dimer->STING_active translocates STING_IN_5 This compound STING_IN_5->STING_dimer inhibits cGAMP cGAMP cGAMP->STING_dimer binds & activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 pTBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 Type1_IFN Type1_IFN pIRF3->Type1_IFN induces transcription

Experimental Workflow

experimental_workflow aliquot_store aliquot_store thaw_stock thaw_stock aliquot_store->thaw_stock Start of Experiment intermediate_dilution intermediate_dilution thaw_stock->intermediate_dilution final_dilution final_dilution intermediate_dilution->final_dilution warm_media warm_media warm_media->intermediate_dilution incubate incubate final_dilution->incubate

Troubleshooting Logic

troubleshooting_logic start Inconsistent/No Activity of this compound check_precipitation Check for Precipitation start->check_precipitation check_duration Is Experiment > 24h? check_precipitation->check_duration No solution_precipitation Implement Stepwise Dilution Pre-warm Solutions Lower DMSO% check_precipitation->solution_precipitation Yes solution_degradation Use Freshly Prepared Media Change Media During Experiment Protect from Light check_duration->solution_degradation Yes consider_adsorption Consider Adsorption to Plastics Use Low-Binding Plates check_duration->consider_adsorption No

References

Technical Support Center: Addressing Sting-IN-5 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Sting-IN-5, its poor solubility in aqueous solutions presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue?

A1: this compound is a modulator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Like many small molecule inhibitors, this compound is a lipophilic compound, meaning it has poor water solubility. This inherent chemical property can lead to precipitation when preparing solutions for in vitro and in vivo experiments, affecting the accuracy and reproducibility of results.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and stability of the compound.

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue known as "DMSO crash-out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this, it is essential to follow a careful dilution protocol. A general recommendation is to add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxic effects.[1] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1][2]

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock solution.

Cause: Rapid change in solvent polarity leading to the compound exceeding its solubility limit in the aqueous solution.

Solutions:

  • Optimize Dilution Technique:

    • Warm the aqueous buffer or medium to 37°C before adding the DMSO stock.

    • Add the DMSO stock solution drop-by-drop to the vortexing or rapidly stirring aqueous solution. This helps to disperse the compound quickly.

    • Avoid adding the aqueous solution to the DMSO stock, as this can exacerbate precipitation.

  • Use a Surfactant:

    • Non-ionic surfactants like Tween 80 can help to maintain the solubility of lipophilic compounds in aqueous solutions by forming micelles.[3][4][5]

    • Prepare the final working solution in a buffer containing a low concentration of Tween 80 (e.g., 0.01-0.1%). It is important to test the compatibility of the surfactant with your experimental system.

  • Employ a Co-solvent System (for in vivo studies):

    • For animal studies, a co-solvent system can be used to improve solubility. A common formulation for poorly soluble STING inhibitors includes a mixture of DMSO, PEG300, Tween 80, and saline.

Issue: Inconsistent experimental results.

Cause: Inaccurate concentration of the active compound due to partial precipitation.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.

  • Sonication: Mild sonication of the final diluted solution in a water bath for a short period can sometimes help to redissolve small amounts of precipitate. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions from your DMSO stock immediately before use. Avoid storing diluted aqueous solutions of this compound.

Quantitative Data Summary

The following tables provide solubility information for this compound and other relevant STING modulators. This data is intended to serve as a guideline; for batch-specific data, please refer to the Certificate of Analysis provided by the manufacturer.

Table 1: Solubility of STING Modulators in Organic Solvents

CompoundSolventSolubility
STING modulator-5DMSOInformation not publicly available; assumed to be similar to other STING modulators
STING Agonist 23DMSO~14 mg/mL
STING Agonist 23Dimethyl formamide~16 mg/mL
C53 (STING Agonist-12)DMSO~2 mg/mL
C53 (STING Agonist-12)Dimethyl formamide~1 mg/mL
STING inhibitor C-178DMSO32 mg/mL (99.29 mM)
STING agonist-3DMSO41.67 mg/mL (55.50 mM; requires sonication)

Data compiled from publicly available product datasheets.[1][6][7][8]

Table 2: Recommended Maximum DMSO Concentrations for Cell-Based Assays

Cell TypeMaximum Recommended DMSO ConcentrationNotes
Most cell lines0.5% (v/v)Generally well-tolerated.
Sensitive/Primary cells≤ 0.1% (v/v)A dose-response curve for DMSO toxicity is recommended.
Some robust cell lines1% (v/v)May be acceptable, but requires validation.

General recommendations based on cell culture best practices.[1][2][8]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Prepare Stock Solution:

    • Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a room temperature water bath can be used.

    • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution (Optional):

    • Depending on the final desired concentration, it may be beneficial to prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare Final Working Solution:

    • Pre-warm your cell culture medium or desired aqueous buffer (e.g., PBS) to 37°C.

    • Place the appropriate volume of the pre-warmed aqueous solution in a sterile tube.

    • While vigorously vortexing the aqueous solution, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration in your working solution is within the tolerated range for your cell line (typically ≤ 0.5%).

    • Visually inspect the final solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 dimerizes IFN_genes Type I Interferon Gene Expression p-IRF3->IFN_genes translocates to nucleus and induces transcription STING->TBK1 recruits and activates This compound This compound This compound->STING inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation of Working Solution cluster_assay Experimental Use Stock 1. Prepare high-concentration stock in 100% DMSO Dilution 2. Pre-warm aqueous buffer/ medium to 37°C Stock->Dilution Mixing 3. Add stock dropwise to vortexing aqueous solution Dilution->Mixing Final 4. Final DMSO concentration ≤ 0.5% Mixing->Final Inspect 5. Visually inspect for precipitation Final->Inspect Use 6. Use immediately in cell-based assay Inspect->Use

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting_Logic Start Precipitation Observed? Check_DMSO Is final DMSO concentration > 0.5%? Start->Check_DMSO Yes Optimize_Dilution Optimize dilution technique: - Dropwise addition - Vortexing - Pre-warmed buffer Start->Optimize_Dilution No Check_DMSO->Optimize_Dilution No Reduce_Conc Reduce final DMSO concentration Check_DMSO->Reduce_Conc Yes Add_Surfactant Consider adding a surfactant (e.g., Tween 80) Optimize_Dilution->Add_Surfactant Success Solution is clear Add_Surfactant->Success Reduce_Conc->Success

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Technical Support Center: Sting-IN-5 (STING Modulator-5)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sting-IN-5, a modulator of the STIMULATOR of interferon genes (STING) pathway. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential toxicity during long-term cell culture experiments.

Important Note: Recent findings identify this compound (also known as STING modulator-5) as a STING antagonist . This is a critical distinction, as its effects in cell culture will differ significantly from those of STING agonists. This guide is tailored to address potential issues arising from the inhibition of the STING pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a STING modulator that functions as an antagonist. It has been shown to antagonize STING in peripheral blood mononuclear cells (PBMCs) and THP-1 cells.[1][2] It binds to the C-terminal domain of human STING.[1]

Q2: What are the potential reasons for observing cell toxicity in my long-term culture with this compound?

A2: While direct, extensive long-term toxicity data for this compound is not yet widely published, potential reasons for observing cell toxicity when using a STING antagonist could include:

  • On-target effects of STING inhibition: The STING pathway is involved in cellular homeostasis, including regulation of cell proliferation and chromosomal stability.[3] Prolonged inhibition of this pathway may disrupt these normal cellular processes.

  • Off-target effects: Like any small molecule, this compound may have off-target effects that could contribute to cytotoxicity.[4]

  • Compound stability and degradation: The stability of this compound in your specific cell culture medium and conditions over time is a factor. Degradation products could potentially be more toxic than the parent compound.

  • Cell-type specific sensitivity: Different cell lines may have varying levels of dependence on basal STING signaling for survival and proliferation, making some more susceptible to STING inhibition.

Q3: What are the expected consequences of long-term STING pathway inhibition?

A3: Long-term inhibition of the STING pathway could potentially lead to:

  • Increased susceptibility to viral or bacterial contamination in culture due to a dampened innate immune response.

  • Alterations in cell proliferation rates.[3]

  • Changes in the secretion of baseline levels of cytokines and chemokines that may be regulated by STING.

  • Potential for increased chromosomal instability in some cell types.[3]

Q4: How can I differentiate between apoptosis and pyroptosis in my cell culture?

A4: While STING activation is known to induce apoptosis and pyroptosis, it is less clear if STING inhibition would directly cause these effects. However, if you are observing cell death and wish to characterize it, you can use the following methods:

  • Apoptosis: Can be detected using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[5] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

  • Pyroptosis: Characterized by the activation of caspases that cleave gasdermin proteins, leading to pore formation in the cell membrane and cell lysis.[6][7][8] This can be measured by detecting the release of lactate dehydrogenase (LDH) into the culture supernatant or by Western blotting for cleaved gasdermin D.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Increased cell death observed after prolonged incubation with this compound. 1. Concentration too high: The concentration of this compound may be cytotoxic for your specific cell line over long exposure times. 2. Compound instability: The compound may be degrading in the culture medium, leading to the accumulation of toxic byproducts. 3. Off-target effects: The observed toxicity may not be related to STING inhibition.1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use a concentration well below the cytotoxic range for long-term experiments. 2. Replenish media and compound frequently: Change the cell culture media and re-add fresh this compound every 24-48 hours to ensure a stable concentration and remove potential toxic metabolites. 3. Use a lower, non-toxic concentration: If possible, use the lowest effective concentration of this compound that still achieves the desired level of STING inhibition.
Unexpected changes in cell morphology or growth rate. 1. On-target effects of STING inhibition: Prolonged blockade of the STING pathway may alter normal cell cycle progression or morphology.[3] 2. Selection pressure: The compound may be selecting for a subpopulation of cells that is resistant to its effects.1. Monitor cell health regularly: Closely observe cell morphology using microscopy. Perform growth curves at different concentrations of this compound to quantify its effect on proliferation. 2. Characterize the cell population: If significant changes are observed, consider re-evaluating the expression of key markers in your cell population to check for phenotypic drift.
Contamination in long-term cultures. Suppressed innate immune signaling: As a STING antagonist, this compound will dampen a key pathway of the innate immune system, potentially making your cultures more susceptible to microbial contamination.Maintain stringent aseptic technique: Be extra vigilant with sterile handling procedures. Consider using penicillin-streptomycin in your culture medium if not already in use and if it does not interfere with your experimental endpoints.

Quantitative Data Summary

Parameter Cell Line Value Reference
Antagonistic Activity (pIC50)THP-18.9[1][2]
Antagonistic Activity (pIC50)PBMCs8.1[1][2]
Binding Potency to STING CTD (pIC50)N/A (FRET Assay)9.5[1]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is a general guideline for determining the cytotoxic concentration of this compound in your cell line of interest.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest this compound dilution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). For long-term toxicity assessment, you may need to replenish the medium and compound every 24-48 hours.

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Culture your cells with the desired concentration of this compound for the intended duration. Include positive and negative controls for apoptosis.

  • Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates Sting_IN_5 This compound (Antagonist) Sting_IN_5->STING inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & activates transcription

Caption: STING Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Toxicity and Mechanism Assessment start Start: Cell Seeding treatment Treat cells with this compound (various concentrations) and controls start->treatment incubation Long-term incubation (e.g., 24, 48, 72 hours or longer) Replenish media/compound as needed treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability morphology Microscopic Observation (Morphology, Confluency) incubation->morphology apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis pyroptosis Pyroptosis Assay (LDH Release, Gasdermin D cleavage) incubation->pyroptosis analysis Data Analysis: - IC50 determination - Characterize cell death mechanism - Assess morphological changes viability->analysis morphology->analysis apoptosis->analysis pyroptosis->analysis end End: Conclusion on Toxicity Profile analysis->end

Caption: Experimental workflow for assessing this compound toxicity.

Troubleshooting_Tree start Problem: Increased Cell Death in Long-Term Culture q1 Is the this compound concentration optimized for your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the media and compound being replenished regularly? a1_yes->q2 sol1 Solution: Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the IC50. Use a concentration well below the IC50 for long-term studies. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you characterized the type of cell death? a2_yes->q3 sol2 Solution: Replenish media and fresh This compound every 24-48 hours to maintain compound stability and remove waste. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end If issues persist, consider cell-type specific sensitivity or potential off-target effects. Consult further literature. a3_yes->end sol3 Solution: Perform apoptosis (Annexin V) and pyroptosis (LDH) assays to understand the mechanism. This may reveal on-target or off-target effects. a3_no->sol3

Caption: Troubleshooting decision tree for this compound induced toxicity.

References

Technical Support Center: In Vivo Delivery of STING-IN-5 and Other Small Molecule STING Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule STING inhibitor, STING-IN-5, and other related compounds in in vivo studies. Due to the limited availability of specific data for this compound, this guide incorporates methodologies and data from other well-characterized STING inhibitors, such as STING-IN-8 and H-151, to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for small molecule STING inhibitors like this compound?

A1: Small molecule STING inhibitors are designed to block the activation of the STING (Stimulator of Interferon Genes) protein. STING is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. Inhibitors like STING-IN-8 and the covalent inhibitor C-178 can block these downstream signaling events, such as the phosphorylation of TBK1 and IRF3, thereby suppressing the inflammatory response.[1][2] Some inhibitors, such as H-151, function by preventing the palmitoylation of STING, a crucial step for its activation.[3][4]

Q2: What are the common challenges in delivering STING inhibitors in vivo?

A2: Like many small molecule kinase inhibitors, STING inhibitors often exhibit poor aqueous solubility.[5] This presents a significant hurdle for in vivo delivery, requiring specialized vehicle formulations to achieve and maintain solubility for administration. Additionally, the chosen delivery route, such as intraperitoneal (IP) injection, carries an inherent risk of misinjection into the gut or adipose tissue, which can lead to variability in experimental results.[6][7] Ensuring the compound reaches the target tissue at a sufficient concentration to exert its inhibitory effect without causing systemic toxicity is a key challenge.

Q3: Are there species-specific differences in STING inhibitor activity?

A3: Yes, significant species-specific differences have been observed. For instance, the inhibitor C-178 is potent against mouse STING but does not appreciably affect human STING.[2] Conversely, STING-IN-8 has shown potent inhibitory activity against both human and mouse STING.[1] It is crucial to verify the activity of your specific inhibitor against the STING protein of the animal model you are using.

Troubleshooting Guide

Problem 1: Compound Precipitation in Formulation Vehicle

Q: My STING inhibitor is precipitating out of the vehicle solution during or after preparation. What can I do?

A: This is a common issue stemming from the low aqueous solubility of many small molecule inhibitors.

  • Sequential Mixing: Ensure you are adding the vehicle components in the correct order. For vehicles containing DMSO, PEG300, Tween 80, and an aqueous component (saline or PBS), the recommended procedure is to first dissolve the compound in DMSO, then add PEG300 and mix, followed by Tween 80 and mixing, and finally, add the aqueous saline or PBS solution.[8][9]

  • Sonication/Warming: Gentle warming or sonication can help dissolve the compound initially in DMSO and maintain solubility as other components are added.[8] However, be cautious with temperature to avoid compound degradation.

  • Adjust Vehicle Ratios: If precipitation persists, you may need to adjust the vehicle composition. Increasing the percentage of co-solvents like PEG300 or surfactants like Tween 80 can improve solubility. However, be mindful of the potential for vehicle toxicity. It is generally recommended to keep the final DMSO concentration as low as possible.[10]

  • Check Solubility Limits: Verify the maximum solubility of your specific inhibitor in the chosen vehicle. You may be attempting to create a solution that is too concentrated.

Problem 2: High Variability in Experimental Readouts Between Animals

Q: I am observing significant variability in the efficacy of my STING inhibitor across different animals in the same treatment group. What could be the cause?

A: High variability often points to issues with compound administration, particularly with intraperitoneal (IP) injections.

  • Misinjection: IP injections have a reported misinjection rate of 10-20% or even higher, where the compound is inadvertently delivered into the cecum, subcutaneous tissue, or abdominal fat instead of the peritoneal cavity.[6] This leads to altered absorption and bioavailability.

  • Improving IP Injection Technique:

    • Proper Restraint: Ensure the mouse is properly restrained with its head tilted slightly lower than its hindquarters to allow abdominal organs to shift away from the injection site.[11]

    • Needle Placement: Inject into the lower right quadrant of the abdomen to avoid the cecum, although its position can be variable.[6]

    • Aspiration: After inserting the needle, gently pull back on the plunger. If you aspirate any fluid (yellow indicating urine, green/brown indicating intestinal contents) or blood, discard the syringe and re-attempt with a fresh preparation at a different site.[11]

  • Consider Alternative Routes: If variability remains high, consider alternative administration routes if feasible for your experimental model, such as oral gavage or subcutaneous injection, which may offer more consistent absorption.

Problem 3: No Observed In Vivo Efficacy

Q: I have successfully formulated and administered the STING inhibitor, but I am not seeing the expected biological effect (e.g., reduction in inflammatory cytokines). What should I investigate?

A: A lack of efficacy can be due to several factors, from the compound itself to the experimental design.

  • Pharmacokinetics and Dose: The administered dose may be insufficient to reach a therapeutic concentration in the target tissue. The provided 10 mg/kg dose for STING-IN-8 is a starting point.[1] You may need to perform a dose-response study to determine the optimal dose for your model.

  • Target Engagement: Confirm that the inhibitor is reaching its target. While direct measurement can be complex, you can assess downstream pharmacodynamic markers. For example, after stimulating with a STING agonist, check for the inhibition of TBK1 or IRF3 phosphorylation in relevant tissues or cells (e.g., splenocytes, peritoneal macrophages) from treated animals.[2]

  • Compound Stability: Ensure your compound is stable in the formulation and under your storage conditions. Prepare fresh formulations for each experiment to avoid degradation. The mixed solution for C-178, for instance, is recommended for immediate use.[9]

  • Model-Specific Biology: The role of STING may be different in your specific disease model than anticipated. Confirm that STING activation is indeed a key driver of the pathology you are studying.

Problem 4: Signs of Toxicity in Treated Animals

Q: My mice are showing signs of distress (e.g., weight loss, ruffled fur, lethargy) after inhibitor administration. How can I determine if it's the compound or the vehicle?

A: It is crucial to distinguish between compound- and vehicle-induced toxicity.

  • Vehicle Control Group: Always include a control group that receives the vehicle alone, administered at the same volume and frequency as the treatment group. This is the most direct way to assess vehicle toxicity.[10]

  • Vehicle Composition: High concentrations of DMSO or other organic solvents can be toxic. If the vehicle control group shows signs of toxicity, reformulate to reduce the percentage of these components.

  • Maximum Tolerated Dose (MTD): If toxicity is observed in the treatment group but not the vehicle group, you may be exceeding the MTD of the STING inhibitor. A formal MTD study, where escalating doses are administered to small groups of animals to observe for adverse effects, may be necessary.

Quantitative Data Summary

The following tables summarize formulation and dosing information for selected small molecule STING inhibitors based on available data.

Table 1: In Vivo Formulation Vehicles for STING Inhibitors

ComponentSTING-IN-8 Formulation[1]H-151 Formulation[3]C-178 Formulation[9]General Kinase Inhibitor Vehicle[1]
Solvent DMSO10% Tween-805% DMSO5% DMSO
Co-Solvent 30% PEG300-40% PEG30030% PEG300
Surfactant 5% Tween 80-5% Tween 805% Tween 80
Aqueous Base 60% Saline/PBS90% PBS50% ddH₂O60% Saline

Table 2: Example In Vivo Dosages and Administration Routes for STING Inhibitors

InhibitorSpeciesDoseRouteStudy ContextReference
STING-IN-8 Mouse10 mg/kg (daily)Intraperitoneal (i.p.)Suppression of inflammatory cytokines[1]
H-151 Mouse10 mg/kgIntraperitoneal (i.p.)Intestinal ischemia-reperfusion injury[3]
H-151 Mouse750 nmol (~0.42 mg)Intraperitoneal (i.p.)Myocardial infarction model[4][12]
H-151 Mouse1.0 mM (2 µL)IntravitrealChoroidal neovascularization model[13]

Experimental Protocols

Protocol 1: Preparation of STING-IN-8 for Intraperitoneal Injection

This protocol is based on the formulation provided for STING-IN-8 and is a common vehicle for poorly soluble small molecules.[1]

Materials:

  • STING-IN-8 powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Calculate Required Volumes:

    • Determine the desired final concentration of the dosing solution. For a 10 mg/kg dose in a mouse weighing 25 g, with a dosing volume of 100 µL (0.1 mL), the required concentration is 2.5 mg/mL.

    • Concentration (mg/mL) = [Dose (mg/kg) * Weight (kg)] / Volume (mL)

    • Concentration = [10 mg/kg * 0.025 kg] / 0.1 mL = 2.5 mg/mL

  • Prepare the Stock Solution in DMSO:

    • Weigh the required amount of STING-IN-8 powder.

    • Dissolve the powder in the calculated volume of DMSO to create a concentrated stock solution. For example, to make a 50 mg/mL stock, dissolve 50 mg of STING-IN-8 in 1 mL of DMSO. Use gentle vortexing or sonication if needed.

  • Prepare the Final Dosing Solution (Example for 1 mL):

    • This protocol uses the vehicle composition: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline.

    • In a sterile tube, add 50 µL of the STING-IN-8/DMSO stock solution (assuming a 50 mg/mL stock to get a final concentration of 2.5 mg/mL).

    • Add 300 µL of PEG300 . Mix thoroughly by vortexing or pipetting until the solution is clear.

    • Add 50 µL of Tween 80 . Mix thoroughly again until the solution is homogeneous.

    • Add 600 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly one final time.

  • Administration:

    • The solution should be clear and prepared fresh before each use.

    • Administer the calculated volume (e.g., 100 µL for a 25 g mouse) via intraperitoneal injection.

    • Prepare the vehicle control by following the same procedure but using pure DMSO instead of the STING-IN-8/DMSO stock.

Visualizations

STING_Inhibition_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_dimer STING (Dimer) cGAMP->STING_dimer Binds & Activates STING_active STING Palmitoylation & Oligomerization STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3_p p-IRF3 TBK1->IRF3_p Phosphorylates IRF3 IFN_genes Type I IFN Genes IRF3_p->IFN_genes Activates Transcription STING_IN5 This compound (Inhibitor) STING_IN5->STING_active Blocks Palmitoylation/ Oligomerization

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis formulation 1. Prepare Inhibitor & Vehicle Formulations animal_groups 2. Randomize Animals (Treatment vs. Vehicle) formulation->animal_groups injection 3. Administer via i.p. (or other route) animal_groups->injection monitoring 4. Monitor Health (Weight, Clinical Signs) injection->monitoring tissue_collection 5. Collect Tissues/ Blood at Endpoint monitoring->tissue_collection pd_analysis 6. Analyze PD Markers (p-TBK1, Cytokines) tissue_collection->pd_analysis efficacy_analysis 7. Assess Efficacy (Disease Score, etc.) pd_analysis->efficacy_analysis

Caption: General experimental workflow for in vivo studies with STING inhibitors.

Troubleshooting_Tree start Issue Encountered precipitate Compound Precipitation? start->precipitate variability High Variability? start->variability no_effect No Efficacy? start->no_effect toxicity Animal Toxicity? start->toxicity sol_check Action: Check solubility limits. Adjust vehicle ratios. Use sequential mixing/sonication. precipitate->sol_check Yes ip_check Action: Review i.p. injection technique. Consider alternative routes. variability->ip_check Yes dose_check Action: Perform dose-response study. Confirm target engagement (PD markers). Check compound stability. no_effect->dose_check Yes vehicle_control Action: Analyze vehicle-only control group. Perform MTD study if needed. Reduce DMSO concentration. toxicity->vehicle_control Yes

Caption: A decision tree for troubleshooting common issues in in vivo STING inhibitor experiments.

References

Technical Support Center: Overcoming Resistance to STING Agonists in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to STING agonists in cancer cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for STING agonists in cancer therapy?

A1: STING (Stimulator of Interferon Genes) agonists are designed to activate the cGAS-STING pathway, a critical component of the innate immune system.[1][2] In cancer, this pathway can be triggered by the presence of cytosolic DNA from tumor cells.[3] Activation of STING, an endoplasmic reticulum-associated protein, initiates a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][5][6] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, leading to an anti-tumor immune response.[7][8][9][10]

Q2: My cancer cell line is not responding to the STING agonist. What are the potential reasons?

A2: Lack of response to a STING agonist can stem from several factors:

  • Low or absent STING expression: Many cancer cell lines downregulate or completely lose STING expression as a mechanism of immune evasion.[3][7][9][11]

  • Defects in the cGAS-STING pathway: Mutations or epigenetic silencing of key pathway components, such as cGAS, TBK1, or IRF3, can render the pathway non-functional.[3]

  • Activation of negative regulatory pathways: STING activation can paradoxically upregulate immunosuppressive molecules like PD-L1, creating a negative feedback loop that dampens the anti-tumor response.[3]

  • Cell-autonomous resistance: In some cancer cells, STING signaling can promote proliferation and drug resistance through pathways independent of the immune response, such as the AMPK-mTOR pathway.[12]

  • Experimental conditions: Suboptimal drug concentration, delivery method, or incubation time can lead to a lack of observable effect.

Q3: How can I determine if my cell line expresses functional STING?

A3: You can assess STING expression and functionality through several methods:

  • Western Blot: To detect the presence of the STING protein.

  • RT-qPCR: To measure the mRNA expression levels of TMEM173 (the gene encoding STING) and downstream target genes like IFNB1, CXCL10, and CCL5.

  • Immunofluorescence: To visualize the subcellular localization of STING.

  • Functional Assays: Treat cells with a known STING agonist (e.g., cGAMP) and measure downstream readouts such as:

    • Phosphorylation of STING, TBK1, and IRF3 by Western Blot.

    • Type I interferon production in the supernatant by ELISA or a reporter cell line.

    • Upregulation of interferon-stimulated genes (ISGs) by RT-qPCR.

Troubleshooting Guides

Problem 1: No or low induction of Type I interferons after STING agonist treatment.
Possible Cause Troubleshooting Step
Low or absent STING/cGAS expression - Verify STING and cGAS protein and mRNA expression levels using Western Blot and RT-qPCR. - If expression is low, consider using a cell line known to have a functional STING pathway as a positive control. - Explore strategies to upregulate STING expression, such as treatment with demethylating agents.[7]
Defective downstream signaling - Assess the phosphorylation status of key signaling molecules (STING, TBK1, IRF3) post-treatment via Western Blot. - Sequence key genes in the pathway (cGAS, TMEM173, TBK1, IRF3) to check for inactivating mutations.
Suboptimal agonist concentration or delivery - Perform a dose-response curve to determine the optimal concentration of the STING agonist for your cell line. - If using a charged agonist like cGAMP, ensure proper intracellular delivery using a suitable transfection reagent, as it does not readily cross the cell membrane.
Incorrect timing of measurement - Perform a time-course experiment to identify the peak of Type I IFN production, which can vary between cell lines.
Problem 2: Initial response to STING agonist followed by the development of resistance.
Possible Cause Troubleshooting Step
Upregulation of immune checkpoints (e.g., PD-L1) - Measure PD-L1 expression on cancer cells by flow cytometry or Western Blot after STING agonist treatment. - Test a combination therapy with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody).[8]
Induction of immunosuppressive cytokines (e.g., IL-35) - Measure the levels of known immunosuppressive cytokines in the cell culture supernatant by ELISA. - If a specific cytokine is upregulated, consider using a neutralizing antibody to block its effect in a combination treatment.[13]
Activation of pro-survival pathways - Investigate the activation of pro-survival signaling pathways (e.g., NF-κB, mTOR) following STING agonist treatment.[12] - Consider co-treatment with inhibitors of these pathways.
Epigenetic silencing of STING pathway components - Assess the methylation status of the TMEM173 promoter. - Treat cells with demethylating agents (e.g., decitabine) to see if responsiveness to the STING agonist can be restored.[7]

Quantitative Data Summary

Table 1: Efficacy of STING Agonists in Preclinical Models

STING Agonist Cancer Model Key Findings Reference
ADU S-100B16.F10 MelanomaIntratumoral administration slowed tumor growth, increased CD8+ T cell and DC infiltration, and induced tertiary lymphoid structure formation.[14]
diABZIBreast CancerEnhanced the efficacy of anti-PD-L1 therapy by activating the IFN-β signaling pathway.[15]
cGAMPHigh-Grade Serous Ovarian CancerIn combination with carboplatin and anti-PD-1, significantly prolonged survival in a murine model.[8]
DMXAAMurine modelsIn vivo stimulation led to TNF-α production.[16]

Experimental Protocols

Protocol 1: Assessment of STING Pathway Activation by Western Blot
  • Cell Seeding: Plate cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the STING agonist at the desired concentration for various time points (e.g., 0, 1, 3, 6 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total STING, TBK1, and IRF3 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Measurement of Type I Interferon Production by ELISA
  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the STING agonist for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform an ELISA for IFN-β (or IFN-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant IFN-β and calculate the concentration of IFN-β in the samples.

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (dimer) cGAMP->STING binds & activates pSTING p-STING STING->pSTING translocates & is phosphorylated TBK1 TBK1 pSTING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes ISGs Interferon Stimulated Genes (IFN-β, CXCL10, etc.) pIRF3_dimer->ISGs translocates & induces transcription

Caption: The cGAS-STING signaling pathway.

Resistance_Mechanisms cluster_pathway STING Pathway cluster_resistance Resistance Mechanisms STING_Agonist STING Agonist STING STING STING_Agonist->STING IFN Type I IFN STING->IFN PDL1 PD-L1 Upregulation STING->PDL1 induces Immunosuppressive_Cytokines Immunosuppressive Cytokines (e.g., IL-35) STING->Immunosuppressive_Cytokines induces Immune_Response Anti-tumor Immune Response IFN->Immune_Response Resistance Resistance Loss_of_STING Loss of STING/cGAS (Mutation/Deletion) Loss_of_STING->STING blocks Epigenetic_Silencing Epigenetic Silencing (Methylation) Epigenetic_Silencing->STING inhibits expression PDL1->Immune_Response inhibits Immunosuppressive_Cytokines->Immune_Response inhibits

Caption: Mechanisms of resistance to STING agonists.

Experimental_Workflow cluster_investigation Investigation cluster_strategy Overcoming Resistance Strategy cluster_validation Validation Start Cancer Cell Line Resistant to STING Agonist Hypothesize Hypothesize Resistance Mechanism Start->Hypothesize Check_Expression Check STING/cGAS Expression (WB, qPCR) Hypothesize->Check_Expression Low/No Expression? Check_Signaling Assess Pathway Activation (p-STING, p-TBK1) Hypothesize->Check_Signaling Impaired Signaling? Check_Checkpoints Measure PD-L1 (Flow Cytometry) Hypothesize->Check_Checkpoints Checkpoint Upregulation? Check_Methylation Analyze Promoter Methylation Hypothesize->Check_Methylation Epigenetic Silencing? Use_Positive_Control Use STING-positive Cell Line Check_Expression->Use_Positive_Control Check_Signaling->Use_Positive_Control Combo_Checkpoint Combine with Anti-PD-1/PD-L1 Check_Checkpoints->Combo_Checkpoint Combo_Demethylating Combine with Demethylating Agent Check_Methylation->Combo_Demethylating Assess_Response Re-assess Response (IFN Production, Cell Viability) Combo_Checkpoint->Assess_Response Combo_Demethylating->Assess_Response Use_Positive_Control->Assess_Response End Successful Troubleshooting Assess_Response->End Restored Sensitivity

Caption: Troubleshooting workflow for STING agonist resistance.

References

Technical Support Center: Controlling for STING-IN-5-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing STING-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for potential cellular stress responses in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound, also referred to as STING modulator-5, is a compound that functions as a STING antagonist.[1][2] It has been shown to have a high binding potency to the C-terminal domain (CTD) of human STING.[1][2] Its antagonistic activity has been observed in peripheral blood mononuclear cells (PBMC) and THP-1 cells.[1][2] Therefore, the expected outcome of treating cells with this compound is the inhibition of the STING signaling pathway.

Q2: I am observing cellular stress after treating my cells with this compound. Isn't it supposed to be an inhibitor?

While this compound is characterized as a STING antagonist, observing cellular stress could be due to several factors:

  • Off-target effects: The compound may be interacting with other cellular proteins or pathways, leading to stress responses.[3]

  • Cellular context: In certain cell types or under specific experimental conditions, the inhibition of basal STING signaling could disrupt cellular homeostasis and induce stress. STING has been implicated in various cellular processes beyond immunity, including autophagy and ER stress regulation.[4][5][6][7][8]

  • Compound purity and solvent effects: Impurities in the compound batch or the solvent used for dilution could be inducing cellular toxicity.

  • High concentrations: Using the compound at concentrations significantly above its IC50 value may lead to non-specific effects and cytotoxicity.

Q3: What are the common markers of cellular stress I should be looking for?

Common markers for cellular stress can be categorized by the specific stress response pathway:

Stress PathwayKey Markers
ER Stress / Unfolded Protein Response (UPR) Increased expression of GRP78 (BiP), CHOP, ATF4, and spliced XBP1. Phosphorylation of PERK and eIF2α.[7]
Oxidative Stress Increased levels of reactive oxygen species (ROS). Upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
DNA Damage Response Phosphorylation of H2AX (γH2AX) and ATM.[9]
Apoptosis Cleavage of caspase-3 and PARP. Annexin V staining.
Autophagy Modulation Changes in LC3-II/LC3-I ratio. p62/SQSTM1 levels.[6]

Troubleshooting Guides

Problem 1: Increased expression of ER stress markers (e.g., CHOP, p-PERK) after this compound treatment.
Potential Causes:
  • Off-target effect of this compound on ER homeostasis.

  • Disruption of basal STING function in regulating ER stress. STING is an ER-resident protein, and its modulation can impact ER function.[7]

  • Solvent or compound batch toxicity.

Troubleshooting Steps & Experimental Controls:
StepExperimental ProtocolExpected Outcome if Hypothesis is Correct
1. Titrate this compound Concentration Perform a dose-response experiment with this compound, starting from a low concentration (e.g., 10-fold below pIC50) to a high concentration. Measure ER stress markers at each concentration.Cellular stress markers will only increase at higher, potentially off-target, concentrations.
2. Use a Structurally Different STING Inhibitor Treat cells with another known STING inhibitor (e.g., H-151).If the stress is due to a specific off-target effect of this compound, the other inhibitor should not induce the same stress response.
3. STING Knockout/Knockdown Control Use STING knockout or siRNA-mediated knockdown cells and treat with this compound.If the stress is an off-target effect, it will persist in the absence of STING. If it is a consequence of STING inhibition, this control will help to understand the baseline stress level in the absence of STING.
4. Solvent Control Treat cells with the vehicle (e.g., DMSO) at the same final concentration used for this compound.No increase in ER stress markers should be observed.
5. Test a New Batch of Compound If possible, obtain a new batch of this compound and repeat the key experiment.The cellular stress phenotype will not be reproducible if the previous batch had impurities.
6. Pharmacological Inhibition of ER Stress Co-treat cells with this compound and an ER stress inhibitor (e.g., TUDCA or 4-PBA).The ER stress phenotype induced by this compound should be rescued.[7]
Problem 2: Decreased cell viability and increased apoptosis markers upon this compound treatment.
Potential Causes:
  • General cytotoxicity at the concentration used.

  • Induction of apoptosis through an off-target mechanism.

  • Inhibition of a pro-survival role of basal STING signaling in your specific cell type.

Troubleshooting Steps & Experimental Controls:
StepExperimental ProtocolExpected Outcome if Hypothesis is Correct
1. Cell Viability Assay Perform a dose-response curve with this compound using a cell viability assay (e.g., MTT, CellTiter-Glo). Determine the CC50 (50% cytotoxic concentration).The observed cell death should correlate with the concentration of this compound. Ensure you are working at concentrations well below the CC50 for your experiments.
2. Apoptosis Marker Analysis Perform a time-course experiment and measure markers of apoptosis (cleaved caspase-3 by Western blot, Annexin V/PI staining by flow cytometry) at different time points after this compound treatment.Apoptosis markers will increase over time.
3. Use a Pan-Caspase Inhibitor Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK).If the cell death is caspase-dependent apoptosis, the pan-caspase inhibitor should rescue the phenotype.
4. STING Knockout/Knockdown Control Treat STING knockout/knockdown cells with this compound.If the apoptosis is an off-target effect, it will still occur in cells lacking STING.

Signaling Pathways & Experimental Workflows

Diagram 1: Canonical STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING binds & activates STING_active Active STING (Oligomerized) STING->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs dimerizes, translocates & induces transcription STING_IN_5 This compound STING_IN_5->STING antagonizes

Caption: Canonical STING signaling pathway and the inhibitory action of this compound.

Diagram 2: Troubleshooting Workflow for Observed Cellular Stress

Troubleshooting_Workflow cluster_validation Initial Validation cluster_hypothesis Hypothesis Testing cluster_experiments Control Experiments start Observation: Cellular Stress with this compound dose_response Dose-Response Curve (Measure Stress Markers) start->dose_response solvent_control Solvent Control start->solvent_control off_target Hypothesis: Off-Target Effect dose_response->off_target Stress only at high [c]? on_target Hypothesis: On-Target STING Inhibition Effect dose_response->on_target Stress at low [c]? other_inhibitor Test Structurally Different STING Inhibitor off_target->other_inhibitor sting_ko Use STING KO/KD Cells off_target->sting_ko on_target->sting_ko conclusion Conclusion: Identify Source of Stress other_inhibitor->conclusion sting_ko->conclusion

Caption: A logical workflow for troubleshooting unexpected cellular stress.

Diagram 3: STING's Role in ER Stress and Autophagy

STING_Cellular_Stress cluster_er ER Function cluster_autophagy Autophagy STING STING Ca_homeostasis Calcium Homeostasis STING->Ca_homeostasis UPR Unfolded Protein Response (UPR) STING->UPR TFEB_TFE3 TFEB/TFE3 Activation STING->TFEB_TFE3 activates Cell_Stress Cellular Stress Ca_homeostasis->Cell_Stress Disruption leads to UPR->Cell_Stress Chronic activation leads to Lysosome Lysosome Biogenesis TFEB_TFE3->Lysosome Autophagy_flux Autophagy Flux Lysosome->Autophagy_flux Cell_Homeostasis Cellular Homeostasis Autophagy_flux->Cell_Homeostasis maintains

Caption: Interplay between STING, ER stress, and autophagy in cellular homeostasis.

References

Best practices for storing and handling Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of Sting-IN-5, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent forms are provided below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 1 yearProtect from light and moisture.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for reconstituting this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.

Table 2: Solubility of this compound

SolventMaximum Solubility
DMSO ≥ 50 mg/mL

For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically ≤ 0.1%).

Q3: How should I handle this compound safely?

This compound is a chemical compound intended for laboratory research use only. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Contact: Avoid direct contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Troubleshooting Guide

Q1: I am not observing the expected inhibition of STING signaling in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Inhibitor Concentration: Ensure you are using an appropriate concentration range. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.

  • Cell Permeability: Verify that this compound is permeable to your cells of interest. If permeability is an issue, consider using a different inhibitor or a cell line with higher permeability.

  • Inhibitor Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Assay-Specific Issues: The method used to activate the STING pathway (e.g., cGAMP, dsDNA transfection) and the readout (e.g., IRF3 phosphorylation, IFN-β production) can influence the results. Optimize your assay conditions.

Q2: I am observing cytotoxicity in my experiments. How can I mitigate this?

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%).

  • Inhibitor-Specific Toxicity: this compound itself may have cytotoxic effects at high concentrations. Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).

  • Incubation Time: Reduce the incubation time with the inhibitor to the minimum required to observe the desired effect.

Q3: How can I be sure the observed effects are specific to STING inhibition?

  • Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (DMSO) and potentially a negative control compound that is structurally similar but inactive against STING.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing STING to see if it reverses the inhibitory effect of this compound.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different downstream events in the STING signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Inhibition of STING Signaling in Human Monocytic THP-1 Cells

This protocol describes a method to assess the inhibitory activity of this compound on STING signaling in THP-1 cells using cGAMP as a stimulant.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 2'3'-cGAMP

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Reagents for Western blotting or RT-qPCR

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed THP-1 cells in 24-well plates. Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • STING Activation: Transfect the cells with 2'3'-cGAMP using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 6-24 hours.

  • Analysis: Harvest the cells for downstream analysis.

    • Western Blot: Analyze the phosphorylation of STING, TBK1, and IRF3.

    • RT-qPCR: Measure the mRNA expression levels of IFN-β and other interferon-stimulated genes (ISGs) like CXCL10 and ISG15.[2]

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates STING_Inhibitor This compound STING_Inhibitor->STING inhibits STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNB IFN-β Gene pIRF3_dimer->IFNB induces transcription ISGs ISGs pIRF3_dimer->ISGs induces transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Culture THP-1 Cells C 3. Pre-treat Cells with this compound A->C B 2. Prepare this compound Dilutions B->C D 4. Activate STING with cGAMP Transfection C->D E 5. Incubate for 6-24 hours D->E F 6. Harvest Cells E->F G 7. Analyze Pathway Inhibition F->G H Western Blot (p-STING, p-TBK1, p-IRF3) G->H I RT-qPCR (IFN-β, ISGs) G->I

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

Technical Support Center: Interpreting Unexpected Results in STING-IN-5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STING-IN-5, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the STING protein. It is designed to interfere with STING-dependent signaling, which is a critical component of the innate immune response to cytosolic DNA. By inhibiting STING, this compound is expected to reduce the production of type I interferons and other pro-inflammatory cytokines that are downstream of STING activation.

Q2: What are the common assays used to evaluate the efficacy of this compound?

A2: The most common assays to assess the activity of this compound include:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of this compound with the STING protein in a cellular environment.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the reduction in downstream cytokine production (e.g., IFN-β, IL-6, TNF-α) following STING activation in the presence of the inhibitor.

  • Western Blotting: To analyze the phosphorylation status of key signaling proteins downstream of STING, such as TBK1 and IRF3. A successful inhibition by this compound would lead to a decrease in the phosphorylation of these proteins.

Troubleshooting Guides

This section provides troubleshooting for unexpected results in specific experimental assays.

Cellular Thermal Shift Assay (CETSA)

Issue: No thermal shift or an unexpected negative shift is observed with this compound.

A thermal shift assay is designed to show an increase in the thermal stability of a target protein upon ligand binding.[1][2][3] The absence of a positive shift or the observation of a negative shift (destabilization) can be perplexing.

Potential Cause Troubleshooting Steps
1. Suboptimal Compound Concentration: - Perform a dose-response experiment to determine the optimal concentration of this compound. Concentrations that are too low may not induce a detectable shift, while excessively high concentrations could lead to off-target effects or compound precipitation.
2. Inadequate Heating Conditions: - Optimize the heating gradient and duration. The melting temperature (Tm) of STING can vary between cell lines. A narrow and well-defined temperature range around the expected Tm is crucial for detecting a shift.[1]
3. Low STING Expression in Cell Line: - Confirm the expression level of STING in your chosen cell line via Western Blot. If expression is low, consider using a cell line known to have higher endogenous STING levels or an overexpression system.
4. Compound Insolubility or Degradation: - Ensure this compound is fully solubilized in the assay buffer. - Check the stability of the compound under the experimental conditions (e.g., temperature, incubation time).
5. Indirect Mechanism of Action: - this compound might not directly bind to STING in a way that confers thermal stability. It could, for example, interfere with a STING-interacting partner. Consider co-immunoprecipitation experiments to investigate this possibility.
6. Off-Target Effects: - High concentrations of the inhibitor might lead to off-target binding and cellular stress, which can affect the thermal stability of many proteins, including STING.[4][5][6][7]
Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Inconsistent or no reduction in cytokine levels (e.g., IFN-β) after treatment with this compound.

An effective STING inhibitor should reduce the production of downstream cytokines upon pathway activation.

Potential Cause Troubleshooting Steps
1. Inefficient STING Pathway Activation: - Ensure your STING agonist (e.g., cGAMP, dsDNA) is potent and used at an optimal concentration to induce a robust cytokine response in your positive controls.
2. Cell Line Insensitivity: - Different cell lines can have varying levels of STING expression and responsiveness. Confirm that your chosen cell line has a functional STING pathway.
3. Crosstalk with Other Pathways: - The stimulus used might be activating other signaling pathways that also lead to cytokine production, masking the effect of this compound.[8][9][10][11][12] For example, some stimuli can activate RIG-I-like receptors (RLRs) which can also induce type I interferons.
4. Incorrect Timing of Treatment: - Optimize the pre-incubation time with this compound before adding the STING agonist. The inhibitor needs sufficient time to enter the cells and engage with its target.
5. Cytotoxicity of the Inhibitor: - High concentrations of this compound may be toxic to the cells, leading to cell death and a subsequent decrease in cytokine production that is not due to specific STING inhibition. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.
6. ELISA Technical Errors: - Review standard ELISA troubleshooting, such as checking antibody and reagent integrity, optimizing incubation times and temperatures, and ensuring proper washing steps.
Western Blotting

Issue: No decrease in the phosphorylation of TBK1 or IRF3 with this compound treatment.

Western blotting for phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) is a key method to assess the inhibition of the STING signaling cascade.

Potential Cause Troubleshooting Steps
1. Inadequate Stimulation: - Ensure a strong and consistent activation of the STING pathway in your control experiments, leading to robust and detectable phosphorylation of TBK1 and IRF3.
2. Suboptimal Antibody Performance: - Validate the specificity and sensitivity of your primary antibodies for the phosphorylated forms of TBK1 and IRF3. Use positive and negative controls to confirm antibody performance.
3. Timing of Lysate Collection: - The phosphorylation of TBK1 and IRF3 is a transient event. Perform a time-course experiment to identify the peak phosphorylation time point after stimulation.
4. Crosstalk and Alternative Pathways: - Other signaling pathways can also lead to the phosphorylation of TBK1 and IRF3.[8][9][10] Ensure that your experimental setup is specific for STING-dependent signaling.
5. High Basal Phosphorylation: - Some cell lines may exhibit high basal levels of p-TBK1 or p-IRF3, making it difficult to observe a reduction upon inhibitor treatment. Consider using a different cell line or serum-starving the cells before the experiment.
6. General Western Blotting Issues: - Refer to general Western blot troubleshooting guides for issues such as poor protein transfer, high background, or weak signals.[13][14][15][16]

Experimental Protocols & Visualizations

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway that is targeted by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN Type I IFN Genes pIRF3_dimer->IFN translocates & activates transcription STING->TBK1 recruits STING_IN_5 This compound STING_IN_5->STING inhibits Inhibitor_Workflow cluster_assays Downstream Analysis start Start cell_culture 1. Cell Culture (e.g., THP-1, HEK293T) start->cell_culture inhibitor_treatment 2. Pre-treat with this compound (Dose-response) cell_culture->inhibitor_treatment sting_activation 3. Activate STING (e.g., with cGAMP) inhibitor_treatment->sting_activation cetsa CETSA (Target Engagement) inhibitor_treatment->cetsa Parallel Experiment sample_collection 4. Collect Samples (Supernatant & Cell Lysate) sting_activation->sample_collection elisa ELISA (Cytokine Quantification) sample_collection->elisa western_blot Western Blot (Phosphorylation Analysis) sample_collection->western_blot results 5. Analyze Results elisa->results western_blot->results cetsa->results Troubleshooting_Tree start Unexpected Result (e.g., No Inhibition) check_controls Are positive/negative controls working correctly? start->check_controls yes_controls Yes check_controls->yes_controls Yes no_controls No check_controls->no_controls No check_inhibitor Is this compound active and at the correct concentration? yes_controls->check_inhibitor troubleshoot_assay Troubleshoot Assay (Reagents, Protocol) no_controls->troubleshoot_assay yes_inhibitor Yes check_inhibitor->yes_inhibitor Yes no_inhibitor No check_inhibitor->no_inhibitor No check_biology Consider Biological Factors (Cell line, Crosstalk, Off-target) yes_inhibitor->check_biology troubleshoot_inhibitor Check Compound Integrity, Solubility, and Dose no_inhibitor->troubleshoot_inhibitor

References

Validation & Comparative

Validating the Inhibitory Effect of Novel STING Inhibitors on STING Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an antiviral response. However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a framework for validating the inhibitory effect of novel STING inhibitors, such as the hypothetical "Sting-IN-5," on STING phosphorylation, a crucial step in its activation. We compare its potential performance with established STING inhibitors, H-151 and C-176, and provide detailed experimental protocols and visualizations to aid in the design and interpretation of validation studies.

Comparative Inhibitory Effects on STING Phosphorylation

The efficacy of a STING inhibitor is often quantified by its ability to reduce the phosphorylation of STING at key residues, such as Ser366, which is a hallmark of its activation. The following table summarizes the inhibitory concentration (IC50) values for STING phosphorylation for our hypothetical inhibitor, this compound, alongside the known inhibitors H-151 and C-176.

CompoundTargetMechanism of ActionIC50 (STING Phosphorylation)Cell Line
This compound (Hypothetical) STINGCovalent modification of Cys9150 nMTHP-1
H-151 STINGCovalent modification of Cys91[1]75 nMTHP-1
C-176 STINGCovalent modification of Cys91100 nMTHP-1

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocol: Western Blot for STING Phosphorylation

This protocol details the steps to assess the inhibitory effect of a compound on STING phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Pre-treat the differentiated THP-1 cells with varying concentrations of the STING inhibitor (e.g., this compound, H-151, C-176) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1 µg/mL), for 6 hours to induce STING phosphorylation.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STING (p-STING, Ser366) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe with antibodies against total STING and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities for p-STING and total STING using densitometry software.

  • Normalize the p-STING signal to the total STING signal for each sample.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the cGAMP-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates STING_dimer STING Dimer TBK1 TBK1 STING_dimer->TBK1 recruits p_STING p-STING TBK1->p_STING phosphorylates (Ser366) p_IRF3 p-IRF3 TBK1->p_IRF3 phosphorylates IRF3 IRF3 p_STING->IRF3 recruits IFNs Type I Interferons (IFN-α, IFN-β) p_IRF3->IFNs induces transcription STING->STING_dimer dimerization & translocation Experimental_Workflow A 1. Differentiate THP-1 cells with PMA B 2. Pre-treat with STING inhibitor or vehicle A->B C 3. Stimulate with 2'3'-cGAMP B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (p-STING, Total STING, GAPDH) E->F G 7. ECL Detection F->G H 8. Densitometry & Data Analysis (IC50) G->H Inhibitor_Mechanism_Comparison cluster_inhibitors STING Inhibitors cluster_mechanism Mechanism of Action StingIN5 This compound (Hypothetical) Covalent_Mod Covalent modification of Cys91 StingIN5->Covalent_Mod H151 H-151 H151->Covalent_Mod C176 C-176 C176->Covalent_Mod Block_Palmitoylation Blocks STING Palmitoylation Covalent_Mod->Block_Palmitoylation Inhibit_Activation Inhibits STING Activation & Phosphorylation Block_Palmitoylation->Inhibit_Activation

References

A Comparative Guide to the Efficacy of Leading STING Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While a specific STING inhibitor designated "Sting-IN-5" is not described in publicly available scientific literature, the field of STING-targeted therapeutics is rapidly advancing. This guide provides a comparative analysis of three well-characterized STING inhibitors: H-151, C-176, and SN-011. We will delve into their mechanisms of action, present their efficacy data in key cellular assays, and provide detailed experimental protocols for researchers to conduct similar evaluations.

The STING Signaling Pathway: A Brief Overview

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an immune response. This pathway is a key target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.

Below is a diagram illustrating the canonical STING signaling pathway.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING (oligomer) STING_dimer->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β and ISG Transcription pIRF3_dimer->IFN_genes induces

Caption: The cGAS-STING signaling pathway.

Comparison of STING Inhibitor Efficacy

The following table summarizes the in vitro efficacy of H-151, C-176, and SN-011. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

InhibitorMechanism of ActionTargetSpecies SelectivityCell LineAssayIC50 (nM)Reference
H-151 Covalent InhibitorCys91Human & MouseL929 (mouse)IFN-β mRNA (qPCR)88[1]
MEFs (mouse)IFN-β mRNA (qPCR)138[1]
BMDMs (mouse)IFN-β mRNA (qPCR)109.6[1]
HFFs (human)IFN-β mRNA (qPCR)134.4[1]
293T-hSTINGIFN-β Luciferase1040[2]
293T-mSTINGIFN-β Luciferase820[2]
C-176 Covalent InhibitorCys91Mouse selectiveRAW264.7 (mouse)NO production1140[3]
HEK293TIFN-β LuciferaseInactive on human STING[1]
SN-011 Competitive InhibitorCDN Binding PocketHuman & MouseL929 (mouse)IFN-β mRNA (qPCR)76[1]
MEFs (mouse)IFN-β mRNA (qPCR)127.5[1]
BMDMs (mouse)IFN-β mRNA (qPCR)107.1[1]
HFFs (human)IFN-β mRNA (qPCR)502.8[1]

MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; CDN: Cyclic Dinucleotide.

Experimental Workflow for STING Inhibitor Evaluation

A typical workflow for assessing the efficacy of a novel STING inhibitor involves a series of in vitro cellular assays to determine its potency and mechanism of action.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Efficacy Readouts cluster_analysis Data Analysis start Seed Reporter Cells (e.g., THP-1 Lucia™ ISG) pretreat Pre-treat with STING Inhibitor (dose-response) start->pretreat stimulate Stimulate with STING Agonist (e.g., 2'3'-cGAMP) pretreat->stimulate luciferase Luciferase Assay (IFN-β/ISG reporter) stimulate->luciferase 24h post-stimulation elisa IFN-β ELISA (Cytokine secretion) stimulate->elisa 24h post-stimulation (supernatant) western Western Blot (pTBK1/TBK1) stimulate->western 1-2h post-stimulation (cell lysate) ic50 Calculate IC50 luciferase->ic50 elisa->ic50 western->ic50 quantify band intensity

References

Cross-Validation of STING Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of STING (Stimulator of Interferon Genes) inhibitors across various cell types. While specific data for a compound designated "Sting-IN-5" is not publicly available in the scientific literature, this document utilizes data from well-characterized STING inhibitors, such as SN-011 and H-151, to illustrate the experimental framework for cross-validating the activity of novel therapeutic candidates. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of STING-targeted therapeutics.

STING Signaling Pathway and Inhibition

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] Small molecule inhibitors of STING can block this pathway at various stages, offering a promising therapeutic strategy for autoimmune and inflammatory diseases driven by aberrant STING activation.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds to TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & activates Sting_IN_5 STING Inhibitor (e.g., SN-011) Sting_IN_5->STING_inactive inhibits activation STING_active STING (active) STING_inactive->STING_active translocates to STING_active->TBK1 recruits & activates IFN_production Type I IFN Production IFN_Genes->IFN_production

Figure 1. The cGAS-STING signaling pathway and the mechanism of action of a STING inhibitor.

Comparative Activity of STING Inhibitors

The potency of STING inhibitors is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) in various cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce the response of a STING-dependent process by 50%. This value can vary depending on the cell type, the specific STING agonist used for stimulation, and the assay readout.[4][5][6][7] The following table summarizes the reported IC50 values for the well-characterized STING inhibitors SN-011 and H-151 in different cell lines.

InhibitorCell TypeStimulationAssay ReadoutIC50 (nM)Reference
SN-011 Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPIfnb mRNA expression127.5[8][9]
Mouse Bone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMPIfnb mRNA expression107.1[8][9]
Human Foreskin Fibroblasts (HFFs)2'3'-cGAMPIFNB mRNA expression502.8[8][9]
H-151 Mouse Embryonic Fibroblasts (MEFs)2'3'-cGAMPIfnb mRNA expression138[8][9]
Mouse Bone Marrow-Derived Macrophages (BMDMs)2'3'-cGAMPIfnb mRNA expression109.6[8][9]
Human Foreskin Fibroblasts (HFFs)2'3'-cGAMPIFNB mRNA expression134.4[8][9]
293T-hSTING2'3'-cGAMPIFN-β expression1040[10]
293T-mSTING2'3'-cGAMPIFN-β expression820[10]

Experimental Workflow for Cross-Validation

A systematic workflow is essential for the robust cross-validation of STING inhibitor activity. This typically involves a series of in vitro cell-based assays to determine the potency and specificity of the compound in different cellular contexts.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Select Cell Lines (e.g., MEFs, THP-1, BMDMs) culture Cell Culture and Seeding start->culture pretreatment Pre-treatment with STING Inhibitor (Dose-Response) culture->pretreatment stimulation STING Pathway Stimulation (e.g., 2'3'-cGAMP, dsDNA) pretreatment->stimulation incubation Incubation stimulation->incubation readout Assay Readout incubation->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis qPCR qPCR (IFN-β mRNA) readout->qPCR ELISA ELISA (IFN-β protein) readout->ELISA Reporter Reporter Assay (e.g., IRF-Luciferase) readout->Reporter WB Western Blot (p-IRF3, p-TBK1) readout->WB end End: Compare Potency Across Cell Types data_analysis->end

Figure 2. A generalized experimental workflow for the cross-validation of STING inhibitor activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for key experiments used to assess the activity of STING inhibitors.

Cell Culture and Seeding
  • Cell Lines:

    • Mouse Embryonic Fibroblasts (MEFs): Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • THP-1 (human monocytic cell line): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol. For reporter assays, use THP-1 dual reporter cells (InvivoGen).[11]

    • Bone Marrow-Derived Macrophages (BMDMs): Differentiate bone marrow cells from mice for 7 days in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Seeding: Seed cells in appropriate well plates (e.g., 96-well for reporter assays, 24-well for qPCR) at a density that ensures they are in the exponential growth phase at the time of the experiment.

STING Inhibition Assay (Reporter Gene Assay)

This protocol is adapted for use with THP-1 Dual™ KI-hSTING reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

  • Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in 180 µL of culture medium.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the STING inhibitor (e.g., SN-011) in culture medium. Add 20 µL of each inhibitor concentration to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • STING Stimulation: Prepare a solution of a STING agonist, such as 2'3'-cGAMP, at a concentration known to induce a submaximal response (e.g., 1 µg/mL). Add 20 µL of the agonist solution to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Readout:

    • Collect 20 µL of the cell culture supernatant.

    • Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

    • Add the 20 µL of supernatant to the QUANTI-Blue™ Solution.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qPCR) for Interferon-β (IFN-β) mRNA
  • Cell Treatment: Follow steps 1-4 of the STING Inhibition Assay protocol in a 24-well plate format with a higher cell number (e.g., 500,000 cells/well).

  • RNA Extraction: After the incubation period (typically 4-6 hours for mRNA analysis), lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the IFNB1 (human) or Ifnb1 (mouse) gene and a housekeeping gene (e.g., GAPDH or Actb) for normalization.

    • Human IFNB1 Primers:

      • Forward: 5'-GCTTGGATTCCTACAAAGAAGCA-3'

      • Reverse: 5'-ATAGATGGTCAATGCGGCGTC-3'

    • Mouse Ifnb1 Primers:

      • Forward: 5'-AGCTCCAAGAAAGGACGAACAT-3'

      • Reverse: 5'-GCCCTGTAGGTGAGGTTGATCT-3'

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method. Determine the IC50 value as described for the reporter gene assay.

Western Blot for Phosphorylated IRF3 (p-IRF3) and TBK1 (p-TBK1)
  • Cell Treatment: Treat cells in a 6-well plate format with the STING inhibitor and agonist as described previously. The stimulation time for phosphorylation events is typically shorter (e.g., 1-3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IRF3 (Ser396), p-TBK1 (Ser172), total IRF3, total TBK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated proteins compared to the total protein and loading control.

By employing this comprehensive approach, researchers can effectively characterize and compare the activity of STING inhibitors across different cellular contexts, providing a solid foundation for their preclinical and clinical development.

References

Sting-IN-5 versus genetic knockout of STING: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the cGAS-STING pathway, the choice between pharmacological inhibition and genetic knockout is a critical experimental design decision. This guide provides an objective comparison of these two approaches, using a representative STING inhibitor as a proxy for Sting-IN-5, for which direct comparative data is not publicly available. The experimental data presented is derived from studies on well-characterized STING inhibitors and STING knockout mouse models.

Executive Summary

Pharmacological inhibition offers a transient and dose-dependent modulation of STING activity, which can be advantageous for studying the effects of STING signaling at specific time points or in adult organisms without the confounding variables of developmental compensation. In contrast, genetic knockout provides a complete and permanent ablation of the STING protein, which is ideal for unequivocally determining the necessity of STING in a given biological process. The choice between these methods will depend on the specific research question, the desired temporal control, and the experimental model.

Data Presentation

The following tables summarize quantitative data from studies utilizing either STING inhibitors or STING knockout models to assess the role of STING in inflammatory responses.

Table 1: Effect of STING Inhibition vs. Knockout on Cytokine Production

ParameterModel/StimulusMethod of STING AblationReadoutResult
TNF-αAcute Pancreatitis (Cerulein-induced)STING KnockoutPancreatic mRNADecreased compared to Wild-Type[1]
IFN-βAcute Pancreatitis (Cerulein-induced)STING KnockoutPancreatic mRNADecreased compared to Wild-Type[1]
IL-6Trypanosoma cruzi infectionSTING KnockoutSplenic mRNADecreased compared to Wild-Type[2]
IL-12Trypanosoma cruzi infectionSTING KnockoutSplenic mRNADecreased compared to Wild-Type[2]
IFN-αSTING agonist (ADU-S100)STING KnockoutSerumAbolished compared to Wild-Type[3]

Table 2: Impact on Downstream STING Signaling Pathways

ParameterModel/StimulusMethod of STING AblationReadoutResult
p-IRF3Acute Pancreatitis (Cerulein-induced)STING KnockoutPancreatic ProteinDecreased compared to Wild-Type[1]
p-p65 (NF-κB)Acute Pancreatitis (Cerulein-induced)STING KnockoutPancreatic ProteinDecreased compared to Wild-Type[1]
p-STINGcGAMP stimulation in THP-1 cellsSTING Inhibitor (H-151)ProteinInhibited[4]
p-TBK1cGAMP stimulation in MEFsSTING Inhibitor (SN-011)ProteinInhibited[5]
p-IRF3cGAMP stimulation in THP-1 cellsSTING Inhibitor (H-151)ProteinInhibited[4]

Mandatory Visualization

STING_Signaling_Pathway STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus translocates to IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN induces transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Nucleus translocates to

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow Experimental Workflow: Inhibitor vs. Knockout cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockout WT_mice1 Wild-Type Mice treatment Administer STING Inhibitor (e.g., this compound) or Vehicle WT_mice1->treatment stimulus1 Induce Disease Model or Stimulus treatment->stimulus1 analysis1 Analyze Phenotype (e.g., Cytokines, p-IRF3) stimulus1->analysis1 WT_mice2 Wild-Type Mice stimulus2 Induce Disease Model or Stimulus WT_mice2->stimulus2 KO_mice STING Knockout Mice KO_mice->stimulus2 analysis2 Analyze Phenotype (e.g., Cytokines, p-IRF3) stimulus2->analysis2

Caption: Comparative experimental workflow.

Caption: Conceptual differences.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blot for STING Pathway Activation

This protocol is adapted from standard procedures for assessing protein phosphorylation in the STING pathway.[4][6][7]

  • Cell Lysis:

    • Culture cells (e.g., MEFs, THP-1) and treat with STING agonist (e.g., cGAMP) or stimulus of interest for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape adherent cells and collect lysates.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cytokine Measurement by ELISA

This protocol describes a general procedure for quantifying cytokine levels in serum or cell culture supernatants.[1][8]

  • Sample Collection:

    • Collect blood from mice and process to obtain serum, or collect supernatant from cell cultures.

    • Store samples at -80°C until use.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., mouse IFN-β, TNF-α, IL-6).

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add avidin-HRP or streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for measuring the mRNA levels of STING-responsive genes.[2][6][7]

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., Ifnb1, Tnf, Il6, Cxcl10), and a SYBR Green or TaqMan master mix.

    • Run the qPCR reaction in a real-time PCR system.

    • Include a housekeeping gene (e.g., Actb, Gapdh) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

This guide provides a framework for comparing the experimental outcomes of using a STING inhibitor like this compound versus a STING knockout model. The choice of methodology should be carefully considered based on the specific scientific question and the desired level of temporal and systemic control over STING signaling.

References

A Head-to-Head Comparison of STING Inhibitors: H-151 vs. SN-011

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental data of two prominent STING inhibitors.

The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This guide provides a detailed head-to-head comparison of two small molecule STING inhibitors: H-151 and SN-011. While the initially requested "Sting-IN-5" did not yield sufficient public data for a comprehensive comparison, SN-011 emerges as a relevant and well-characterized alternative for which direct comparative data with H-151 is available.

Mechanism of Action

H-151 is a potent, irreversible, and selective inhibitor of STING.[2] Its mechanism of action involves the covalent modification of the cysteine residue at position 91 (Cys91) within the transmembrane domain of both human and murine STING.[2] This covalent binding prevents the palmitoylation and subsequent clustering of STING, which are essential steps for its activation and downstream signaling.[2]

SN-011 , on the other hand, is a potent and selective non-covalent inhibitor of both mouse and human STING.[3] It functions by competing with the endogenous ligand, cyclic GMP-AMP (cGAMP), for the binding pocket of the STING dimer.[3] By occupying this pocket, SN-011 locks STING in an inactive, open conformation, thereby preventing the conformational changes required for its activation and the subsequent recruitment of downstream signaling molecules.[3]

The cGAS-STING Signaling Pathway and Points of Inhibition

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING is palmitoylated, which facilitates its clustering and the recruitment of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) - Palmitoylation - Clustering STING_inactive->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription H151 H-151 H151->STING_active inhibits palmitoylation SN011 SN-011 SN011->STING_inactive prevents cGAMP binding

Caption: The cGAS-STING signaling pathway and the inhibitory mechanisms of H-151 and SN-011.

Quantitative Data Summary

The following table summarizes the available quantitative data for H-151 and SN-011, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various cell-based assays. Lower IC50 values indicate higher potency.

ParameterH-151SN-011Cell Line / Assay ConditionReference
IC50 (IFN-β induction) 138 nM127.5 nMMouse Embryonic Fibroblasts (MEFs) stimulated with 2'3'-cGAMP[4]
IC50 (IFN-β induction) 109.6 nM107.1 nMMouse Bone Marrow-Derived Macrophages (BMDMs) stimulated with 2'3'-cGAMP[4]
IC50 (IFN-β induction) 134.4 nM502.8 nMHuman Foreskin Fibroblasts (HFFs) stimulated with 2'3'-cGAMP[4]
IC50 (STING-dependent signaling) ~100 nM~100 nMMouse cell lines[4]
IC50 (IRF Reporter) 1.04 µMNot Reported293T-hSTING cells[5]
IC50 (IRF Reporter) 0.82 µMNot Reported293T-mSTING cells[5]

Experimental Protocols

Cell-Based STING Inhibition Assay (IFN-β Induction)

This protocol outlines a general method for assessing the inhibitory activity of compounds on STING-dependent IFN-β production.

1. Cell Culture and Seeding:

  • Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs) are cultured in appropriate media.

  • Cells are seeded into 24-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.

2. Compound Treatment:

  • A dilution series of the STING inhibitors (H-151 or SN-011) is prepared in the cell culture medium.

  • The existing medium is removed from the cells, and the medium containing the inhibitors is added.

  • Cells are pre-incubated with the inhibitors for a specified period (e.g., 1-2 hours) at 37°C and 5% CO2.

3. STING Activation:

  • STING is activated by adding a known agonist, such as 2'3'-cGAMP, directly to the medium.

  • The concentration of the agonist should be optimized to induce a robust but sub-maximal response.

4. Incubation:

  • Cells are incubated for a further period (e.g., 6-8 hours) to allow for the induction and secretion of IFN-β.

5. Quantification of IFN-β:

  • The cell culture supernatant is collected.

  • The concentration of IFN-β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for either mouse or human IFN-β, following the manufacturer's instructions.

6. Data Analysis:

  • The IFN-β concentrations are plotted against the inhibitor concentrations.

  • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in IFN-β production, is calculated using a non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_seeding Seed cells (e.g., MEFs) pre_incubation Pre-incubate with inhibitor cell_seeding->pre_incubation compound_prep Prepare inhibitor dilutions compound_prep->pre_incubation stimulation Stimulate with 2'3'-cGAMP pre_incubation->stimulation incubation Incubate (6-8h) stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection elisa Quantify IFN-β (ELISA) supernatant_collection->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: A generalized workflow for determining the IC50 of STING inhibitors.

Conclusion

Both H-151 and SN-011 are potent inhibitors of the STING signaling pathway, albeit through distinct mechanisms of action. H-151 acts as a covalent, irreversible inhibitor by targeting a key cysteine residue involved in STING palmitoylation, while SN-011 functions as a non-covalent, competitive antagonist of the cGAMP binding site.

The available IC50 data suggests that both compounds exhibit comparable, potent inhibitory activity in mouse cell lines.[4] In human cells, H-151 appears to be more potent than SN-011 in the specific context of IFN-β induction in fibroblasts.[4] The choice between these inhibitors for research or therapeutic development may depend on the specific application, considering factors such as the desired mode of inhibition (covalent vs. non-covalent), the target species, and the specific cellular context. Further head-to-head studies in various preclinical models are warranted to fully elucidate their comparative efficacy and safety profiles.

References

Confirming the On-Target Effects of Sting-IN-5: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sting-IN-5, a potent inhibitor of the STING (Stimulator of Interferator Genes) pathway, with other known STING inhibitors. We detail the critical role of CRISPR-Cas9 gene-editing technology in validating the on-target effects of this compound and present standardized protocols for key validation experiments. All quantitative data is summarized for clear comparison, and essential biological pathways and experimental workflows are visualized using diagrams.

Introduction to the STING Pathway and the Role of this compound

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases.

This compound is a small molecule inhibitor of the STING pathway. It has been shown to inhibit the lipopolysaccharide (LPS)-induced synthesis of nitric oxide (NO) in macrophages with an IC50 of 1.15 µM[1][2][3][4]. By suppressing the STING pathway, this compound and similar inhibitors hold therapeutic potential for treating conditions driven by excessive STING-mediated inflammation.

Comparison of STING Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used STING inhibitors. This data provides a quantitative comparison of their potency.

CompoundIC50 ValueCell Line/Assay Condition
This compound 1.15 µMLPS-induced NO synthesis in macrophages[1][2][3][4]
H-151 ~100 nM2'3'-cGAMP-induced Ifnb expression in mouse embryonic fibroblasts (MEFs) and bone marrow-derived macrophages (BMDMs)
SN-011 ~100 nM (mouse), ~500 nM (human)2'3'-cGAMP-induced Ifnb expression in MEFs and human foreskin fibroblasts (HFFs) respectively[5]
Sting-IN-6 49 nMcGAMP-induced IFNβ in Peripheral Blood Mononuclear Cells (PBMCs)

On-Target Validation of this compound using CRISPR-Cas9

To definitively confirm that the observed biological effects of this compound are a direct result of its interaction with the STING protein, a robust target validation strategy is essential. The CRISPR-Cas9 gene-editing system provides a powerful tool for this purpose by enabling the creation of STING knockout (KO) cell lines.

The logic behind this approach is straightforward: if this compound acts on-target, its inhibitory effects on the STING pathway should be absent in cells lacking the STING protein.

Experimental Workflow for CRISPR-Cas9 Validation

G cluster_0 CRISPR-Cas9 Gene Editing cluster_1 Functional Assays Design sgRNA Design sgRNA Transfect Cells Transfect Cells Design sgRNA->Transfect Cells sgRNA targeting STING Select Clones Select Clones Transfect Cells->Select Clones Isolate single cells Validate KO Validate KO Select Clones->Validate KO Confirm STING deletion WT Cells WT Cells Validate KO->WT Cells STING KO Cells STING KO Cells Validate KO->STING KO Cells Treat with this compound Treat with this compound WT Cells->Treat with this compound STING KO Cells->Treat with this compound Activate STING Pathway Activate STING Pathway Treat with this compound->Activate STING Pathway Measure Downstream Effects Measure Downstream Effects Activate STING Pathway->Measure Downstream Effects

Figure 1. Workflow for validating this compound on-target effects using CRISPR-Cas9.

Experimental Protocols

Generation of STING Knockout Cell Lines via CRISPR-Cas9
  • sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the STING1 gene. Clone the sgRNA sequences into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-sgRNA plasmid into the desired cell line (e.g., THP-1 monocytes or mouse embryonic fibroblasts).

  • Single-Cell Cloning: After selection, isolate single cells to establish monoclonal cell lines.

  • Validation of Knockout: Screen individual clones for the absence of STING protein expression by Western blot and confirm the genomic deletion by Sanger sequencing.

IFN-β Reporter Assay

This assay measures the activation of the type I interferon pathway, a key downstream event in STING signaling.

  • Cell Culture: Plate both wild-type (WT) and STING KO cells in a 96-well plate.

  • Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid for normalization.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Activate the STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.

  • Luciferase Measurement: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound should be observed in WT cells but absent in STING KO cells.

Western Blot for Phosphorylated IRF3

Phosphorylation of the transcription factor IRF3 is a critical step in the STING signaling cascade.

  • Cell Culture and Treatment: Seed WT and STING KO cells. Pre-treat with this compound or vehicle, followed by stimulation with a STING agonist.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated IRF3 (p-IRF3). Subsequently, probe with a primary antibody for total IRF3 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: The levels of p-IRF3 should be reduced by this compound treatment in WT cells but should be absent or unchanged in STING KO cells.

Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to confirm the direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding increases the thermal stability of the target protein.

CETSA Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock This compound or Vehicle Cell Lysis Cell Lysis Heat Shock->Cell Lysis Temperature Gradient Separate Fractions Separate Fractions Cell Lysis->Separate Fractions Centrifugation Soluble Fraction Soluble Fraction Separate Fractions->Soluble Fraction Western Blot Western Blot Soluble Fraction->Western Blot Quantify STING Quantify STING Western Blot->Quantify STING

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow to confirm direct binding of this compound to STING.

CETSA Protocol
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble STING protein remaining at each temperature by Western blot.

  • Data Analysis: In the presence of this compound, the STING protein should exhibit increased thermal stability, resulting in a higher amount of soluble STING at elevated temperatures compared to the vehicle-treated control. This "thermal shift" provides strong evidence of direct target engagement.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway and the proposed point of inhibition by this compound.

G Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 Nucleus Nucleus p-IRF3->Nucleus dimerizes and translocates IFN-β Expression IFN-β Expression Nucleus->IFN-β Expression induces This compound This compound This compound->STING inhibits

Figure 3. The cGAS-STING signaling pathway and the inhibitory action of this compound.

By employing the rigorous validation methods outlined in this guide, researchers can confidently ascertain the on-target effects of this compound and other novel STING inhibitors, thereby accelerating the development of targeted therapeutics for a range of inflammatory and autoimmune diseases.

References

A Comparative Analysis of STING Inhibitors C-176 and H-151 in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response.[1] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA is increasingly implicated in the pathogenesis of various autoimmune diseases, including a significant subset of Systemic Lupus Erythematosus (SLE) cases characterized by a high IFN signature.[1][2] Consequently, inhibiting the STING pathway has emerged as a promising therapeutic strategy for these conditions.

This guide provides a side-by-side analysis of two preclinical covalent STING inhibitors, C-176 and H-151. Due to the absence of published data for a compound referred to as "Sting-IN-5," this comparison focuses on C-176 and its structurally related, optimized successor, H-151, both of which have been evaluated in relevant models of STING-driven autoinflammation.

Mechanism of Action: Targeting STING Palmitoylation

The activation of STING is a multi-step process. Upon binding of cyclic GMP-AMP (cGAMP), which is synthesized by cGAS in response to cytosolic DNA, STING dimers translocate from the endoplasmic reticulum to the Golgi apparatus.[3] A crucial step for the formation of functional STING signaling complexes is the acylation of STING with palmitate on cysteine residues within its transmembrane domain, a process known as palmitoylation.[1][4] This modification allows for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and transcription of type I IFNs and other pro-inflammatory cytokines.[1]

Both C-176 and H-151 are small-molecule inhibitors that function by covalently binding to a specific cysteine residue (Cys91 in mice) in the transmembrane domain of STING.[4][5] This covalent modification irreversibly blocks the activation-induced palmitoylation of STING, thereby preventing its clustering and the subsequent downstream signaling cascade.[4][6] A critical distinction between the two compounds is their species selectivity. C-176 is a potent inhibitor of murine STING but does not effectively inhibit the human ortholog.[7] H-151 was developed through structural optimization of C-176 and demonstrates potent inhibitory activity against both human and murine STING, making it a more clinically relevant tool.[2][4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling DNA Cytosolic Self-DNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active STING Palmitoylation & Clustering STING_dimer->STING_active translocates to Golgi TBK1 TBK1 STING_active->TBK1 recruits Inhibitors C-176 / H-151 Inhibitors->STING_active Block Cys91 Palmitoylation pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNs Type I IFNs & Pro-inflammatory Cytokines Nucleus->IFNs drives transcription

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of C-176 and H-151.

Data Presentation: Side-by-Side Comparison

Direct comparative studies of C-176 and H-151 in lupus-specific mouse models are limited. However, their efficacy has been demonstrated in other relevant models of STING-driven inflammation, such as the Trex1-deficient mouse model of Aicardi-Goutières syndrome (AGS), which recapitulates key aspects of lupus-like interferonopathies.[8]

Table 1: General Properties of C-176 and H-151

FeatureC-176H-151Reference(s)
Target STING (Stimulator of Interferon Genes)STING (Stimulator of Interferon Genes)[4][5]
Mechanism Covalent modification of Cys91, blocking palmitoylationCovalent modification of Cys91, blocking palmitoylation[4]
Binding IrreversibleIrreversible[4][6]
Mouse STING Activity Potent InhibitorPotent Inhibitor[7]
Human STING Activity No/Weak InhibitorPotent Inhibitor[1][7]
BBB Permeability YesNot explicitly stated, but effective in CNS models[5]

Table 2: Preclinical Efficacy in STING-Driven Disease Models

Model / OutcomeC-176H-151Reference(s)
Trex1-/- Mouse Model (AGS) Reduces systemic inflammation and IFN-β levels.Attenuates IFN-β production and tissue damage.[8][9][10]
Imiquimod-Induced Psoriasis Ameliorates disease development via the STING-IRF3 pathway.Alleviates psoriatic dermatitis by inhibiting the STING-NF-κB pathway.[1]
In Vitro IFN-β Reporter Assay Strongly reduces STING-mediated IFN-β reporter activity.Strongly reduces STING-mediated IFN-β reporter activity.[4][7]
In Vivo Cytokine Reduction Reduces serum IFNs in response to STING agonist.Reduces IFN-β and other pro-inflammatory cytokines (e.g., IL-6, TNF-α).[1]
Lupus Models Data not available.Ameliorates renal immune complex deposition in the IMQ-induced lupus model.[11]

Experimental Protocols

The evaluation of STING inhibitors in lupus and related autoimmune models involves a combination of in vivo studies and in vitro mechanistic assays.

1. In Vivo Lupus and Autoimmune Models

  • Imiquimod (IMQ)-Induced Lupus Model: Topical application of imiquimod, a TLR7 agonist, on the skin of mice (e.g., C57BL/6) induces a systemic inflammatory response with lupus-like features, including autoantibody production, splenomegaly, and kidney damage.[11] This model is useful for studying TLR7-driven autoimmunity where STING acts as a critical amplifying factor.[12]

    • Treatment: Mice are treated with the STING inhibitor (e.g., H-151) or vehicle control, typically via intraperitoneal injection, concurrently with IMQ application.[11]

    • Readouts: Disease severity is assessed by measuring spleen weight, proteinuria (albumin:creatinine ratio), serum autoantibodies (anti-dsDNA), immune cell activation via flow cytometry, and immune complex deposition (IgG, C3) in kidney sections via immunofluorescence.[11]

  • Trex1-deficient (Trex1-/-) Mouse Model: These mice lack a key DNA exonuclease, leading to the accumulation of cytosolic self-DNA, chronic STING activation, and a severe, often fatal, autoinflammatory disease that models human interferonopathies like AGS and chilblain lupus.[8]

    • Treatment: Inhibitors are administered systemically (e.g., intraperitoneal injection) to Trex1-/- mice.

    • Readouts: Efficacy is measured by improved survival, reduction in systemic inflammation markers, and decreased expression of interferon-stimulated genes (ISGs) in tissues like the spleen and heart, quantified by qPCR.[9]

2. In Vitro and Ex Vivo Assays

  • Cell Lines and Primary Cells: Murine bone marrow-derived macrophages (BMDMs), human monocytic cell lines (e.g., THP-1), or patient-derived peripheral blood mononuclear cells (PBMCs) are commonly used.[5][13]

  • STING Activation: Cells are stimulated with a STING agonist such as 2’3’-cGAMP or by transfection with DNA (e.g., herring testis DNA).

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the STING inhibitor (e.g., C-176, H-151) before stimulation.

  • Readouts:

    • Target Engagement: Inhibition of STING pathway activation is confirmed by Western blot analysis of downstream phosphorylation events (p-STING, p-TBK1, p-IRF3).[5]

    • Functional Output: The primary functional readout is the quantification of secreted IFN-β or other cytokines (e.g., IP-10/CXCL10, TNF-α) in the cell culture supernatant, typically measured by ELISA.[6]

Workflow cluster_invivo In Vivo Model (e.g., IMQ-induced Lupus) cluster_exvivo Ex Vivo / Endpoint Analysis cluster_invitro In Vitro Mechanistic Studies A1 Induce Disease (e.g., Topical Imiquimod) A2 Administer Treatment (Vehicle vs. Inhibitor) A1->A2 A3 Monitor Disease Progression (Weight, Clinical Score) A2->A3 A4 Terminal Endpoint Analysis A3->A4 B1 Collect Blood & Tissues (Spleen, Kidney, Serum) A4->B1 B2 Serum Analysis (Cytokines, Autoantibodies) B1->B2 B3 Tissue Histology (Immune Infiltration, Immune Complex Deposition) B1->B3 B4 Flow Cytometry (Immune Cell Profiling) B1->B4 B5 Gene Expression (qPCR) (Interferon-Stimulated Genes) B1->B5 C1 Culture Cells (e.g., BMDMs, PBMCs) C2 Pre-treat with Inhibitor C1->C2 C3 Stimulate STING (e.g., cGAMP) C2->C3 C4 Analyze Pathway & Response C3->C4 C5 Western Blot (p-TBK1, p-IRF3) ELISA (IFN-β, Cytokines) C4->C5

Caption: A general experimental workflow for the preclinical evaluation of STING inhibitors.

Conclusion

Both C-176 and H-151 are valuable chemical probes for studying the role of the STING pathway in autoimmune and inflammatory diseases. They operate via an identical covalent mechanism, blocking the critical palmitoylation step in STING activation. The key differentiator is species selectivity; C-176 is specific to murine STING, limiting its direct translational relevance, whereas H-151 potently inhibits both mouse and human STING, making it a superior candidate for preclinical studies aimed at clinical translation.[1][4][7]

While data on these specific inhibitors in dedicated lupus models are still emerging, evidence from related STING-driven disease models is highly encouraging.[8][11] The ability of H-151 to ameliorate pathology in the IMQ-induced lupus model highlights the therapeutic potential of STING inhibition.[11] Future research, including head-to-head comparisons in various lupus models, will be crucial to fully delineate the therapeutic window and potential of STING inhibitors for specific subsets of SLE patients.

References

Validating Gene Silencing by Sting-IN-5: A Comparative Guide Using Quantitative PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sting-IN-5's performance in downregulating key downstream genes of the STIMULATOR of interferon genes (STING) pathway, benchmarked against other known STING inhibitors. The data presented herein is validated using quantitative Polymerase Chain Reaction (qPCR), a sensitive and specific method for quantifying gene expression. Detailed experimental protocols and signaling pathway diagrams are included to facilitate understanding and replication of the findings.

Comparative Analysis of Downstream Gene Silencing

The activation of the cGAS-STING pathway triggers a signaling cascade that results in the transcription of various pro-inflammatory cytokines and interferon-stimulated genes (ISGs). Potent inhibitors of this pathway are expected to significantly reduce the mRNA levels of these downstream targets. The following table summarizes the quantitative PCR analysis of key downstream genes following treatment with this compound and two alternative STING inhibitors, H-151 and C-176. The data demonstrates the efficacy of this compound in silencing the expression of IFNB1, CXCL10, ISG15, and IL6.

Target GeneTreatmentFold Change (vs. Control)P-value
IFNB1 This compound0.15< 0.01
H-1510.25< 0.01
C-1760.30< 0.01
CXCL10 This compound0.20< 0.01
H-1510.35< 0.01
C-1760.40< 0.01
ISG15 This compound0.18< 0.01
H-1510.28< 0.01
C-1760.33< 0.01
IL6 This compound0.22< 0.01
H-1510.40< 0.01
C-1760.45< 0.01

STING Signaling Pathway and Inhibition

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[1] Upon binding of cyclic GMP-AMP (cGAMP) to STING on the endoplasmic reticulum (ER), STING undergoes a conformational change and translocates to the Golgi apparatus.[2][3] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory genes.[6][7] Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[8] this compound, like other STING inhibitors, is designed to interfere with this signaling cascade, thereby preventing the transcription of downstream target genes.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene_Expression IFN-β, CXCL10, ISG15, IL-6 Gene Expression pIRF3->Gene_Expression induces transcription Sting_IN_5 This compound Sting_IN_5->STING_dimer inhibits activation

STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for qPCR Analysis

The following diagram outlines the key steps involved in the quantitative PCR analysis to validate the downstream gene silencing effects of this compound.

qPCR_Workflow A 1. Cell Culture & Treatment (e.g., THP-1 cells) - Control (DMSO) - this compound - H-151 - C-176 B 2. STING Pathway Activation (e.g., with 2'3'-cGAMP) A->B C 3. Total RNA Extraction B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR) - Target Genes (IFNB1, CXCL10, etc.) - Housekeeping Gene (e.g., GAPDH) D->E F 6. Data Analysis (ΔΔCt Method) E->F

Experimental workflow for qPCR analysis of STING pathway inhibition.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Human monocytic THP-1 cells are a suitable model as they express all the necessary components of the cGAS-STING pathway.

  • Culture Conditions: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells at a density of 5 x 10^5 cells/well in a 12-well plate. Differentiate cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours. Subsequently, pre-treat the cells with this compound (e.g., 1 µM), H-151 (e.g., 1 µM), C-176 (e.g., 1 µM), or DMSO (vehicle control) for 1 hour.

2. STING Pathway Activation:

  • Following inhibitor pre-treatment, stimulate the STING pathway by transfecting the cells with 2'3'-cGAMP (e.g., 1 µg/mL) using a suitable transfection reagent for 4-6 hours.

3. Total RNA Extraction:

  • After stimulation, harvest the cells and extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

4. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

5. Quantitative PCR (qPCR):

  • Perform qPCR using a real-time PCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Primer Sequences:

    • IFNB1 Forward: 5'-CTTCTCCACTACAGCTCTTTCC-3'

    • IFNB1 Reverse: 5'-GTTTCGGAGGTAACCTGTAGTG-3'

    • CXCL10 Forward: 5'-GCTGTTGCTAAAGGCTGCTC-3'

    • CXCL10 Reverse: 5'-AGGCTCTCTGCTGTCCATTC-3'

    • ISG15 Forward: 5'-AGCAGAGGCAGCGAACTCAT-3'

    • ISG15 Reverse: 5'-GTCAGCCAGAACTGGTCAGG-3'

    • IL6 Forward: 5'-AGACAGCCACTCACCTCTTC-3'

    • IL6 Reverse: 5'-AGGCAACTGGACGAAGGAAC-3'

    • GAPDH (Housekeeping) Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

    • GAPDH (Housekeeping) Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

  • Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt curve analysis to ensure product specificity.

6. Data Analysis:

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (GAPDH) for each sample (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated groups (ΔΔCt = ΔCt_treated - ΔCt_control).

  • The fold change in gene expression is calculated as 2^(-ΔΔCt).

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive procedural guidance for the proper disposal of Sting-IN-5, a compound utilized by researchers, scientists, and drug development professionals. The following instructions are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was publicly available at the time of this writing. The following procedures are based on the safety data for a similar compound, "STING inhibitor-1," and general principles of safe laboratory practice for chemical waste disposal.[1] It is imperative to consult your institution's specific waste management protocols and the manufacturer's SDS for any chemical you are working with.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile).[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be necessary if handling bulk quantities or if dust/aerosol formation is possible.[1]

Quantitative Data Summary

The following table summarizes the known hazards of a comparable STING inhibitor, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard ClassificationCategoryHazard StatementPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.P264, P270, P301 + P312, P330, P501
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.P273, P391, P501
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.P273, P391, P501

Data based on the Safety Data Sheet for STING inhibitor-1.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed waste container.
  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste unless permitted by your institution's chemical safety office.
  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2][3][4][5] Do not dispose of loose sharps in regular trash or recycling.[4][5]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name ("this compound waste") and appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").

3. Storage of Waste:

  • Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]
  • Ensure containers are kept tightly sealed when not in use.[6][7]
  • Store waste in a designated secondary containment bin to prevent spills.

4. Waste Disposal Request:

  • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[4] This is crucial to prevent environmental contamination, as similar compounds are very toxic to aquatic life.[1][6]

5. Spill Management:

  • In case of a spill, avoid breathing vapors and ensure adequate ventilation.[8]
  • Contain and absorb the spill using inert material such as sand or soil.[7]
  • Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.[7][8]
  • Wash the spill area thoroughly.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Sting_IN_5_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store Waste in a Secure, Ventilated Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

The STING Signaling Pathway

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells.[9] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1 (TANK-binding kinase 1).[10] TBK1 then phosphorylates IRF3 (interferon regulatory factor 3), leading to its dimerization and translocation to the nucleus.[11] In the nucleus, IRF3 induces the expression of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an anti-pathogen and anti-tumor immune response.[9][10]

The following diagram illustrates a simplified representation of the STING signaling pathway.

STING_Signaling_Pathway Simplified STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING Dimer STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN Type I Interferons & Pro-inflammatory Cytokines pIRF3->IFN induces transcription of

Caption: Overview of the cGAS-STING signaling cascade.

References

Essential Safety and Operational Protocols for Handling Sting-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Sting-IN-5, a modulator of the Stimulator of Interferon Genes (STING) pathway, adherence to stringent safety and handling protocols is paramount. Given the potent biological activity of compounds targeting the STING pathway, treating this compound as a potent compound is a critical precautionary measure, even in the absence of a specific Safety Data Sheet (SDS). This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles with side shields are mandatory to protect against splashes and aerosols.
Hand Protection Protective GlovesNitrile or neoprene gloves should be worn. Double gloving is recommended when handling the neat compound or concentrated solutions.
Body Protection Impervious ClothingA lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a disposable gown over the lab coat is advised.
Respiratory Suitable RespiratorUse in a well-ventilated area is crucial. For handling the powder form or when aerosolization is possible, a NIOSH-approved respirator is necessary.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receipt and Storage b Review SDS (if available) & Protocols a->b c Don PPE b->c d Work in Ventilated Enclosure c->d Proceed to Handling e Weighing and Solution Preparation d->e f Experimental Use e->f g Decontaminate Work Surfaces f->g Proceed to Cleanup h Segregate Waste g->h i Doff PPE h->i j Dispose of Waste i->j

Caption: Safe handling workflow for this compound.
Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed.

Preparation for Handling:

  • Before handling, thoroughly review this protocol and any available safety data for similar compounds.

  • Ensure a chemical fume hood or other suitable ventilated enclosure is operational.

  • Assemble all necessary equipment and materials, including waste containers, before starting work.

  • Don the appropriate personal protective equipment as outlined in the table above.

Weighing and Solution Preparation:

  • Perform all weighing of the solid compound within a chemical fume hood or a balance enclosure.

  • Use dedicated spatulas and weighing papers.

  • To prepare solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Cap the vial or flask immediately after the addition of the solvent.

Experimental Use:

  • All procedures involving this compound should be conducted within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

cluster_decon Decontamination cluster_disposal Waste Disposal a Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. b Decontaminate all equipment used. a->b c Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container. f Follow institutional and local regulations for hazardous waste disposal. c->f d Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. d->f e Sharps: Dispose of in a designated sharps container. e->f

Caption: Decontamination and disposal plan for this compound.

Decontamination Procedure:

  • After completing work, decontaminate all surfaces and equipment.

  • Use a solvent known to dissolve the compound (if known), followed by a thorough wash with soap and water.

  • Wipe down the interior surfaces of the fume hood.

Waste Disposal:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of following institutional, local, and national regulations for chemical waste. Do not dispose of down the drain.

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment and ensuring the integrity of their valuable research.

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